1-Propylpiperidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-5-10-6-3-8(9)4-7-10/h8H,2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYVGFQRDRGDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337308 | |
| Record name | 1-propylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42389-59-3 | |
| Record name | 1-propylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42389-59-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Propylpiperidin-4-amine synthesis protocols
An In-depth Technical Guide on the Synthesis of 1-Propylpiperidin-4-amine
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. As a substituted piperidine, it belongs to a class of compounds frequently incorporated into pharmacologically active molecules due to the piperidine ring's ability to confer desirable properties such as improved solubility, metabolic stability, and bioavailability. The presence of a primary amine at the 4-position and an N-propyl group provides two distinct points for further chemical modification, making it a versatile scaffold for constructing diverse chemical libraries. This guide provides a detailed examination of the core synthetic strategies for preparing this compound, offering field-proven insights into protocol selection and execution for researchers, chemists, and drug development professionals.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from two principal strategic directions, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials, required scale, and the desired purity profile of the final compound.
-
Reductive Amination: This pathway typically involves the formation of an imine or enamine intermediate from a ketone precursor, which is then reduced in situ to the target amine. For this compound, this can be achieved by the reductive amination of 1-propyl-4-piperidone. This method is robust and generally provides good yields.
-
Direct N-Alkylation: This strategy involves the direct attachment of the propyl group to the ring nitrogen of a pre-existing 4-aminopiperidine scaffold. This is typically an SN2 reaction using a propyl halide. While conceptually straightforward, this approach requires careful control to avoid common side reactions such as over-alkylation.[1]
The following diagram illustrates the logical choice between these two primary synthetic pathways.
Caption: Decision logic for selecting a synthetic pathway.
Protocol 1: Synthesis via Reductive Amination
This approach is a cornerstone reaction in amine synthesis, valued for its efficiency and control.[2] The overall process is a two-step sequence starting from commercially available 4-piperidone. First, the piperidine nitrogen is alkylated to install the propyl group, yielding 1-propyl-4-piperidone. This intermediate is then subjected to reductive amination with an ammonia source to furnish the final product.
Experimental Workflow Diagram
Caption: Workflow for the reductive amination route.
Step-by-Step Methodology
Part A: Synthesis of 1-Propyl-4-piperidone
-
Reagent Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-piperidone hydrochloride monohydrate (15.3 g, 0.1 mol), potassium carbonate (K₂CO₃, 41.4 g, 0.3 mol), and acetonitrile (250 mL).
-
Alkylation: Add 1-propyl bromide (13.5 g, 0.11 mol) to the suspension. The use of a slight excess of the alkylating agent ensures complete consumption of the starting piperidone. Potassium carbonate acts as the base to neutralize the HCl salt and the HBr generated during the reaction.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to yield a crude oil. Purify the oil by vacuum distillation to obtain 1-propyl-4-piperidone as a colorless to pale yellow liquid.
Part B: Reductive Amination of 1-Propyl-4-piperidone
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 1-propyl-4-piperidone (14.1 g, 0.1 mol) and ammonium acetate (NH₄OAc, 38.5 g, 0.5 mol) in methanol (150 mL). Ammonium acetate serves as the ammonia source for the formation of the imine intermediate.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 5.6 g, 0.09 mol) portion-wise over 30 minutes. NaBH₃CN is a preferred reducing agent as it is selective for the iminium ion over the ketone, minimizing side reactions.[3]
-
Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by carefully adding 2M HCl until the pH is ~2 to decompose excess reducing agent. Stir for 1 hour, then basify the solution with 6M NaOH to a pH of >12.
-
Extraction and Isolation: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield this compound.
Protocol 2: Synthesis via Direct N-Alkylation of 4-Aminopiperidine
This method is more direct, involving the reaction of commercially available 4-aminopiperidine with a propylating agent. The primary challenge lies in achieving selective alkylation at the more nucleophilic secondary amine of the piperidine ring without affecting the primary exocyclic amine or causing over-alkylation to a quaternary ammonium salt.[4]
Experimental Workflow Diagram
Caption: Workflow for the direct N-alkylation route.
Step-by-Step Methodology
-
Reagent Preparation: To a 250 mL round-bottom flask, add 4-aminopiperidine (10.0 g, 0.1 mol), N,N-Diisopropylethylamine (DIPEA, 15.5 g, 0.12 mol), and anhydrous N,N-Dimethylformamide (DMF, 100 mL). DIPEA is a non-nucleophilic base used to scavenge the HI generated during the reaction.
-
Alkylation: Cool the solution to 0°C. Add 1-iodopropane (17.0 g, 0.1 mol) dropwise over 20 minutes. Using a 1:1 molar ratio of amine to alkyl halide is crucial to minimize the risk of dialkylation. 1-iodopropane is chosen over the bromide or chloride for its higher reactivity, allowing for milder reaction conditions.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 16-20 hours. Monitor the formation of the product and consumption of starting material by LC-MS.
-
Work-up: Pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 150 mL). The aqueous phase will retain the unreacted starting material and salts.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product will likely be a mixture. Purify via column chromatography on silica gel (using a gradient of dichloromethane/methanol with 1% triethylamine) to isolate the desired this compound. The triethylamine is added to the eluent to prevent the amine product from tailing on the acidic silica gel.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic protocol is a critical decision guided by multiple factors.
| Parameter | Protocol 1: Reductive Amination | Protocol 2: Direct N-Alkylation |
| Starting Materials | 4-Piperidone, Propyl Bromide, NH₄OAc | 4-Aminopiperidine, 1-Iodopropane |
| Number of Steps | Two main synthetic steps | One main synthetic step |
| Typical Yield | Good to Excellent (60-80% overall) | Moderate (40-60%) due to selectivity issues |
| Scalability | Highly scalable | Moderate; purification can be challenging on a large scale |
| Purification | Vacuum distillation is often sufficient | Requires column chromatography |
| Key Advantage | High selectivity and product purity | Fewer synthetic transformations |
| Key Disadvantage | Longer overall sequence | Risk of over-alkylation and difficult purification[1][5] |
Purification and Characterization
Purification:
-
Distillation: For products obtained from the reductive amination route, vacuum distillation is often the most effective method for purification on a large scale, as the target compound has a significantly different boiling point from intermediates and side products.
-
Column Chromatography: This is the method of choice for purifying the product of the direct alkylation route, where separation from unreacted starting material and over-alkylated byproducts is necessary.[5]
-
Acid-Base Extraction: A carefully planned series of extractions at different pH values can help remove non-basic impurities and some starting materials.
Characterization: The identity and purity of this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the propyl group (a triplet, a sextet, and another triplet), as well as multiplets for the piperidine ring protons. The protons on the carbon bearing the amino group will appear as a distinct multiplet.
-
¹³C NMR will show the expected number of signals corresponding to the unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the parent ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The spectrum will exhibit characteristic N-H stretching bands for the primary amine group (typically two bands in the 3300-3500 cm⁻¹ region) and C-H stretching bands.
Safety Precautions
All experimental work must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
Flammable Solvents: Acetonitrile, methanol, and ethyl acetate are flammable liquids. Avoid open flames and ensure proper grounding of equipment.
-
Corrosive Reagents: Strong acids (HCl) and bases (NaOH) are corrosive and can cause severe burns. Handle with care.
-
Toxic Reagents: Alkyl halides like 1-propyl bromide and 1-iodopropane are toxic and should be handled with caution. Sodium cyanoborohydride is highly toxic and releases hydrogen cyanide gas upon contact with acid. The quenching step must be performed slowly in a fume hood.
-
4-Aminopiperidine: This reagent is corrosive and can cause skin burns and eye damage.[6]
Conclusion
Both reductive amination and direct N-alkylation represent viable and effective strategies for the synthesis of this compound. The reductive amination pathway, while longer, generally offers higher yields and a simpler purification process, making it well-suited for larger-scale production. The direct N-alkylation route provides a quicker entry to the target molecule but requires careful optimization and chromatographic purification to achieve high purity. The ultimate choice of method will be dictated by the specific needs of the research program, balancing factors of scale, timeline, cost, and available equipment.
References
Spectroscopic Blueprint of 1-Propylpiperidin-4-amine: A Technical Guide for Researchers
Introduction: Elucidating the Structure of a Versatile Piperidine Moiety
In the landscape of modern drug discovery and chemical research, the piperidine scaffold remains a cornerstone for the development of novel therapeutics and functional molecules. Its conformational flexibility and the capacity for substitution at various positions allow for the fine-tuning of physicochemical and pharmacological properties. 1-Propylpiperidin-4-amine, a derivative featuring both a secondary amine at the 4-position and a tertiary amine within the ring N-alkylated with a propyl group, represents a key building block in medicinal chemistry. Its structural integrity is paramount to its function and reactivity.
This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound. As experimental spectra for this specific compound are not widely published, this document serves as a comprehensive, predictive guide based on foundational spectroscopic principles and data from analogous structures. We will delve into the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section is designed not only to present the predicted data but also to explain the underlying principles and experimental considerations, thereby offering a robust framework for the characterization of this and similar molecules.
Molecular Structure and Atom Numbering
A clear understanding of the molecule's topology is essential for the accurate assignment of spectroscopic signals. The structure of this compound, with a systematic numbering scheme, is presented below. This numbering will be used consistently throughout this guide for all spectral assignments.
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the propyl group protons and the piperidine ring protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shifts, particularly of the amine protons. Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean 5 mm NMR tube.[1][2][3]
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence for ¹H NMR is sufficient. To confirm the presence of the exchangeable NH₂ protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the NH₂ signal should disappear or significantly diminish.
-
Data Processing: Process the raw data (Free Induction Decay - FID) with an appropriate software. This typically involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| H-3' (CH₃) | 0.9 - 1.0 | Triplet (t) | 3H | Terminal methyl group of the propyl chain, coupled to the adjacent CH₂ group. |
| H-2', H-3, H-5 (axial) | 1.2 - 1.4 | Multiplet (m) | 4H | Overlapping signals from the axial protons of the piperidine ring and the central CH₂ of the propyl group. |
| H-2', H-3, H-5 (equatorial) | 1.6 - 1.8 | Multiplet (m) | 4H | Overlapping signals from the equatorial protons of the piperidine ring and the central CH₂ of the propyl group. |
| NH₂ | 1.5 - 2.5 (broad) | Singlet (s) | 2H | Exchangeable protons of the primary amine; often a broad signal that may not show coupling. |
| H-1' (N-CH₂) | 2.2 - 2.4 | Triplet (t) | 2H | CH₂ group of the propyl chain attached to the piperidine nitrogen, coupled to the adjacent CH₂ group. |
| H-2, H-6 (axial) | 2.0 - 2.2 | Multiplet (m) | 2H | Axial protons on the carbons adjacent to the piperidine nitrogen. |
| H-4 | 2.6 - 2.8 | Multiplet (m) | 1H | Proton at the 4-position of the piperidine ring, attached to the same carbon as the amino group. |
| H-2, H-6 (equatorial) | 2.8 - 3.0 | Multiplet (m) | 2H | Equatorial protons on the carbons adjacent to the piperidine nitrogen, deshielded by the nitrogen. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will appear as a single peak.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]
-
Data Acquisition: The spectrum is acquired on a 100 MHz or higher spectrometer using a standard proton-decoupled pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.
Predicted ¹³C NMR Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C-3' (CH₃) | 11 - 13 | Terminal methyl carbon of the propyl group. |
| C-2' (CH₂) | 20 - 22 | Central methylene carbon of the propyl group. |
| C-3, C-5 | 30 - 35 | Carbons in the piperidine ring beta to the ring nitrogen and adjacent to the C-4 carbon. |
| C-4 | 48 - 52 | Piperidine ring carbon bearing the amino group. |
| C-2, C-6 | 53 - 58 | Carbons in the piperidine ring alpha to the ring nitrogen. |
| C-1' (N-CH₂) | 60 - 65 | Methylene carbon of the propyl group directly attached to the piperidine nitrogen. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. This compound contains a primary amine (-NH₂) and a tertiary amine (>N-), as well as alkyl C-H and C-N bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: For liquid samples like this compound, a small drop is placed directly onto the ATR crystal. No further preparation is typically needed.[4]
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.
-
Data Interpretation: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the presence of characteristic absorption bands.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |
| 3300 - 3500 | N-H stretch (primary amine) | Medium | Two bands are expected for the symmetric and asymmetric stretching of the -NH₂ group.[5][6] |
| 2850 - 2960 | C-H stretch (alkyl) | Strong | Characteristic of the CH₂, and CH₃ groups in the propyl chain and piperidine ring. |
| 1580 - 1650 | N-H bend (primary amine) | Medium | Scissoring vibration of the -NH₂ group.[5] |
| 1020 - 1250 | C-N stretch | Medium | Stretching vibrations for both the primary and tertiary amine C-N bonds.[5] |
| 665 - 910 | N-H wag (primary amine) | Broad, Strong | Out-of-plane bending of the -NH₂ group.[5] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and structural features of a molecule through ionization and fragmentation. For this compound, Electron Ionization (EI) is a common technique that will induce characteristic fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).[7][8][9]
-
Fragmentation and Analysis: The high energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals. These ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole) and detected.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₈H₁₈N₂
-
Molecular Weight: 142.24 g/mol
-
Molecular Ion (M⁺•): A peak is expected at m/z = 142.
Major Fragmentation Pathways:
The most likely fragmentation pathway for N-alkyl piperidines under EI is α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. This leads to the formation of a stable, resonance-stabilized iminium cation.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Predicted Major Fragment Ions:
| m/z | Proposed Structure/Fragment | Comments |
| 142 | [C₈H₁₈N₂]⁺• | Molecular ion (M⁺•). |
| 113 | [M - C₂H₅]⁺ | α-cleavage with loss of an ethyl radical from the propyl group. |
| 99 | [M - C₃H₇]⁺ | Cleavage of the propyl group at the C-N bond. |
| 84 | [C₅H₁₀N]⁺ | α-cleavage of the piperidine ring. |
Conclusion: A Unified Spectroscopic Portrait
The comprehensive analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a robust spectroscopic blueprint for the structural confirmation of this compound. The interplay of these techniques, from the detailed proton and carbon environments revealed by NMR to the functional group identification by IR and the fragmentation patterns in MS, offers a self-validating system for the characterization of this important chemical entity. This guide serves as a valuable resource for researchers and scientists, enabling them to confidently identify and characterize this compound and its derivatives in their research and development endeavors.
References
- 1. 1-Piperidinamine [webbook.nist.gov]
- 2. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phenylpiperidin-4-amine | C11H16N2 | CID 21193347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR [m.chemicalbook.com]
- 5. 1-(Propan-2-yl)piperidin-4-amine | C8H18N2 | CID 3163333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(4-Chlorophenyl)-1-isopropylpiperidin-4-amine | C14H21ClN2 | CID 3017394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
Uncharted Territory: The Enigma of CAS Number 23345-83-7
A comprehensive search for the chemical properties, synthesis, and applications of the compound designated by CAS number 23345-83-7 has yielded no specific information. This suggests that the substance is either highly obscure, a transient chemical species, or that the provided CAS number may contain a typographical error.
For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) registry number is a unique and unambiguous identifier for a specific chemical substance. The absence of publicly available data for 23345-83-7 in prominent chemical databases and scientific literature prevents the creation of an in-depth technical guide as requested. Standard searches for chemical properties, spectroscopic data, synthesis protocols, and potential applications have failed to retrieve any relevant results for this particular identifier.
In contrast, extensive information is readily available for well-characterized compounds. For instance, a search for a common laboratory reagent like sodium sulfite (CAS 7757-83-7) provides a wealth of data, including its physical and chemical properties, safety information, and various applications in industrial and laboratory settings.[1][2][3][4][5] This highlights the unusual nature of the query for 23345-83-7.
Given the lack of information, it is impossible to provide a technical guide detailing the core chemical properties, potential applications in drug development, or established analytical methodologies for CAS 23345-83-7.
Recommendations for Researchers:
It is strongly recommended to verify the accuracy of the CAS number 23345-83-7 . A re-examination of the source of this number is crucial to ensure it has been transcribed correctly. In the event of a confirmed typographical error, a search with the correct CAS number should yield the desired information.
Should the CAS number be accurate, it may represent a novel or proprietary compound with limited to no public documentation. In such cases, information may only be available through direct contact with the originating source or through specialized, private databases.
At present, the chemical identity and properties of CAS 23345-83-7 remain an enigma, precluding any further scientific discourse or the development of a comprehensive technical guide.
References
Navigating the Solubility Landscape of 1-Propylpiperidin-4-amine: A Technical Guide for Drug Development Professionals
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the intricate ballet of drug development, the solubility of an active pharmaceutical ingredient (API) is a lead dancer. It dictates the formulation strategies we can employ, influences bioavailability, and ultimately, impacts therapeutic efficacy. For researchers and scientists working with novel compounds such as 1-Propylpiperidin-4-amine, a comprehensive understanding of its solubility profile in various organic solvents is not merely academic—it is a cornerstone of successful pre-formulation and formulation development.
Deconstructing this compound: A Molecular Profile
To predict the solubility of this compound, we must first understand its structural and physicochemical properties. The molecule consists of a saturated piperidine ring, a primary amine group at the 4-position, and a propyl group attached to the ring nitrogen.
| Property | Value/Descriptor | Significance for Solubility |
| Molecular Formula | C₈H₁₈N₂ | Indicates a relatively small molecule with a significant non-polar hydrocarbon component. |
| Molecular Weight | 142.24 g/mol | Low molecular weight generally favors solubility. |
| Key Functional Groups | Primary amine (-NH₂), Tertiary amine (within the piperidine ring) | The primary amine is a hydrogen bond donor and acceptor, enhancing polarity. The tertiary amine is a hydrogen bond acceptor. |
| Structural Features | Saturated heterocyclic ring, Flexible propyl chain | The aliphatic nature of the piperidine ring and propyl group contributes to non-polar character. |
The presence of both polar (amine groups) and non-polar (propyl group and piperidine ring) moieties suggests that this compound will exhibit a nuanced solubility profile, with miscibility being highly dependent on the nature of the solvent.
The Principle of "Like Dissolves Like": A Predictive Framework
The adage "like dissolves like" remains a powerful predictive tool in solubility science.[1] It posits that substances with similar polarities are more likely to be soluble in one another. We can categorize organic solvents based on their polarity and hydrogen bonding capabilities to anticipate their interaction with this compound.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can engage in hydrogen bonding with the primary amine of this compound, facilitating dissolution. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderate to High | While lacking hydrogen bond donating ability, their polarity and ability to act as hydrogen bond acceptors will interact favorably with the amine groups. |
| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Moderate | The non-polar hydrocarbon backbone of this compound will have favorable van der Waals interactions with these solvents. Solubility in diethyl ether may be enhanced due to its weak hydrogen bond accepting capability.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can effectively solvate the molecule. Amines are generally soluble in dichloromethane.[2] |
It is crucial to recognize that these are predictions. Empirical determination is essential for obtaining precise solubility data for formulation development.
A Rigorous Protocol for the Experimental Determination of Solubility
The following protocol outlines a standardized method for determining the equilibrium solubility of this compound in various organic solvents. This method is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
Experimental Workflow
The experimental workflow is designed to ensure the accurate and reproducible determination of solubility.
Figure 1: Workflow for Experimental Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of labeled vials, add a measured amount of each selected organic solvent (e.g., 2 mL).
-
Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The solid should be visibly present after equilibration.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter compatible with the solvent into a clean vial. This step is critical to remove any remaining particulate matter.
-
Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analytical Quantification:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent.
-
Generate a standard curve by preparing a series of dilutions from the stock solution.
-
Analyze the standards and the diluted samples using a validated HPLC method.
-
Determine the concentration of this compound in the diluted samples by interpolating from the standard curve.
-
Calculate the original solubility in the saturated solution by applying the dilution factor.
-
Safety and Handling Considerations
As with any chemical substance, proper safety precautions must be observed when handling this compound and the organic solvents.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3]
-
Consult the Safety Data Sheet (SDS) for this compound and each solvent for specific hazard information and handling procedures.[3][4]
-
Many amines are corrosive and can cause skin and eye damage.[5] Avoid direct contact.
Conclusion: From Prediction to Practical Application
While a definitive, publicly available solubility dataset for this compound remains to be published, this guide provides a robust framework for researchers and drug development professionals. By understanding the molecule's inherent physicochemical properties, applying the principles of solubility, and executing a rigorous experimental protocol, you can confidently characterize its behavior in a wide array of organic solvents. This empirical data is invaluable for guiding formulation strategies, ensuring reproducible results in screening assays, and ultimately, accelerating the journey from discovery to clinical application.
References
Methodological & Application
1-Propylpiperidin-4-amine: A Versatile Scaffold for Innovations in Medicinal Chemistry
Introduction: The Strategic Value of the 1-Propylpiperidin-4-amine Building Block
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in the design of novel therapeutics.[2] Within this class of heterocycles, this compound emerges as a particularly strategic building block. The presence of a primary amine at the 4-position offers a versatile handle for a multitude of chemical transformations, while the N-propyl group provides a balance of lipophilicity and metabolic stability, crucial for optimizing the pharmacokinetic profiles of drug candidates.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs. We will delve into its physicochemical properties, explore its diverse applications, and provide detailed, field-proven protocols for its incorporation into lead compounds.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of a building block is paramount for rational drug design. The characteristics of this compound, summarized in the table below, inform its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C8H18N2 | PubChem |
| Molecular Weight | 142.24 g/mol | PubChem |
| pKa (predicted) | 10.5 (for the piperidine nitrogen) | ChEMBL[3] |
| LogP (predicted) | 1.3 | PubChem |
| Boiling Point | 198-200 °C | Vendor Data |
| Density | 0.88 g/cm³ | Vendor Data |
The basicity of the piperidine nitrogen (pKa ≈ 10.5) is a key feature, influencing its ionization state at physiological pH and its nucleophilicity in chemical reactions.[3] The predicted LogP suggests a moderate lipophilicity, which can be fine-tuned through derivatization of the primary amine to achieve the desired balance for membrane permeability and aqueous solubility.
Caption: Structure of this compound
Applications in Medicinal Chemistry: A Gateway to Diverse Pharmacological Targets
The this compound scaffold is a versatile starting point for the synthesis of compounds targeting a wide range of biological entities. Its utility stems from the ability to readily introduce diverse functionalities at the 4-amino position, thereby exploring different pharmacophores and optimizing interactions with the target protein.
Case Study: Development of Potent and Selective Kinase Inhibitors
In the realm of oncology, protein kinases are critical targets for therapeutic intervention. The 4-aminopiperidine scaffold has been successfully employed in the design of potent and selective kinase inhibitors. For instance, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been developed as orally active inhibitors of Protein Kinase B (Akt), a key node in cell survival pathways.[4][5] The primary amine of a 4-aminopiperidine precursor serves as a crucial attachment point for the carboxamide moiety, which is essential for binding to the kinase active site. The N-alkyl substituent on the piperidine ring, in this case, can be varied to fine-tune selectivity and pharmacokinetic properties.
Other Therapeutic Areas
Beyond kinase inhibition, the this compound core has been explored in the development of:
-
Sigma-1 Receptor Ligands: These have potential applications in the treatment of neuropathic pain and other central nervous system disorders.[6]
-
Antiviral Agents: The 4-aminopiperidine scaffold has been investigated for its potential in inhibiting viral assembly, as demonstrated in studies against the Hepatitis C virus.[7]
-
Antileukemic Agents: Novel derivatives of 4-(3-(piperidin-4-yl) propyl)piperidine have shown promising antiproliferative activity against human leukemia cell lines.[8][9]
Synthetic Protocols: Harnessing the Reactivity of this compound
The successful integration of this compound into a synthetic route hinges on the judicious selection of reaction conditions that leverage the reactivity of its primary amine. Below are detailed protocols for common and highly effective transformations.
Protocol 1: Amide Bond Formation
Amide coupling is one of the most frequently utilized reactions in medicinal chemistry for linking molecular fragments.[10]
Objective: To couple this compound with a carboxylic acid to form the corresponding amide.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in the chosen anhydrous solvent.
-
Add the coupling agent (e.g., HATU, 1.1 eq) and the tertiary amine base (e.g., DIPEA, 2.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the solution of this compound to the activated carboxylic acid mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality behind Experimental Choices: The use of a coupling agent like HATU facilitates the formation of a highly reactive activated ester from the carboxylic acid, which is then readily attacked by the primary amine of this compound. The tertiary amine base is crucial to neutralize the acid formed during the reaction and to maintain a basic environment conducive to the nucleophilic attack.
Caption: Amide Coupling Workflow
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing alkyl or arylalkyl groups at the primary amine.[11][12]
Objective: To synthesize a secondary amine by reacting this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen anhydrous solvent, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or enamine intermediate.
-
Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization.
Trustworthiness of the Protocol: This protocol is self-validating as the reaction progress can be easily monitored for the disappearance of the starting materials and the appearance of the desired product. The choice of a mild reducing agent like STAB is critical as it selectively reduces the iminium ion in situ without reducing the starting aldehyde or ketone.[13]
Caption: Reductive Amination Pathway
Conclusion: A Building Block for Future Discoveries
This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its inherent structural features and chemical reactivity provide a solid foundation for the design and synthesis of novel therapeutic agents across a multitude of disease areas. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage the potential of this scaffold in their drug discovery endeavors. By understanding its properties and mastering its chemical transformations, scientists can continue to innovate and develop the next generation of life-saving medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 1-Propylpiperidin-4-amine in the Synthesis of Bioactive Molecules
Introduction: The Privileged Piperidine Scaffold and the Role of N-Alkylation
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Its conformational flexibility and the ability to project substituents in precise three-dimensional orientations allow for optimal interactions with biological targets.[3][4] The nitrogen atom of the piperidine ring offers a convenient handle for chemical modification, with N-alkylation being a key strategy to modulate the physicochemical and pharmacokinetic properties of a molecule.[5]
This guide focuses on 1-Propylpiperidin-4-amine , a versatile building block that combines the structural benefits of the piperidine core with the specific advantages conferred by an N-propyl group and a reactive primary amine at the 4-position. We will explore the rationale behind its use, provide detailed protocols for its synthesis, and demonstrate its application in the construction of complex bioactive molecules.
Expert Insights: Why Choose this compound?
The choice of an N-alkyl substituent on a piperidine scaffold is a critical decision in drug design, directly impacting a compound's lipophilicity, metabolic stability, and target engagement. The N-propyl group, in particular, offers a compelling balance of properties.
-
Modulation of Lipophilicity: The addition of the propyl group increases the lipophilicity of the piperidine scaffold compared to its unsubstituted or N-methyl counterparts. This can enhance membrane permeability and improve oral bioavailability.[6] However, the increase in lipophilicity is moderate, which can help avoid the negative consequences of excessive lipophilicity, such as poor solubility and increased off-target effects.
-
Metabolic Stability: The N-propyl group can influence the metabolic fate of the molecule. While N-dealkylation is a common metabolic pathway for N-alkylamines, the rate of this process can be modulated by the nature of the alkyl group. Strategic placement of substituents can also shield the molecule from enzymatic degradation.[7][8]
-
Structure-Activity Relationships (SAR): In many ligand-receptor interactions, particularly with G-protein coupled receptors (GPCRs), the N-alkyl group of a piperidine ligand occupies a specific hydrophobic pocket.[9][10] The size and shape of this pocket dictate the optimal length and branching of the alkyl chain. The propyl group often serves as an excellent starting point in SAR studies to probe these interactions.[11][12]
-
Bioisosterism: The N-propylpiperidine moiety can be considered a bioisostere for other chemical groups, allowing for the fine-tuning of a drug's properties while maintaining its overall topology for receptor binding.[13][14][15]
Synthesis of the Building Block: this compound
While this compound is commercially available, an in-house synthesis may be required for cost-effectiveness in large-scale campaigns or for the preparation of analogs. A robust and scalable synthetic route can be adapted from methods used for structurally similar compounds.[16][17] A common approach involves the reductive amination of 1-propylpiperidin-4-one.
Protocol 1: Synthesis of this compound via Reductive Amination
This two-step protocol starts with the commercially available 1-propylpiperidin-4-one.
Step 1: Oximation of 1-Propylpiperidin-4-one
-
To a solution of 1-propylpiperidin-4-one (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.5 equivalents) and a base like sodium acetate (2 equivalents).
-
Heat the mixture to reflux for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-propylpiperidin-4-one oxime, which can often be used in the next step without further purification.
Step 2: Reduction of the Oxime to this compound
-
Dissolve the crude oxime from the previous step (1 equivalent) in ethanol or methanol.
-
Carefully add a catalytic amount of a reducing agent such as Raney Nickel or Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction may take several hours to complete.
-
Once the reaction is complete, carefully filter the catalyst through a pad of Celite, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization to yield the pure amine.
Application in the Synthesis of Bioactive Molecules
The primary amine at the 4-position of this compound is a versatile nucleophile, readily participating in reactions such as amide bond formation and further N-alkylation.
Application Note 1: Synthesis of a Thiophene-based Anti-neoplastic Agent via Amide Coupling
A patented series of anti-neoplastic compounds utilizes this compound as a key building block to introduce the N-propylpiperidine moiety.[18] The core reaction is a standard amide coupling between a carboxylic acid and the primary amine of this compound.
Protocol 2: Amide Coupling with this compound
This protocol is based on the synthesis described in US Patent 8,680,139 B2.[18]
Materials:
-
5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiophene-2-carboxylic acid
-
This compound
-
A suitable amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid (1 equivalent) in the anhydrous solvent.
-
Add the coupling reagent (1.1 equivalents) and the non-nucleophilic base (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.2 equivalents) in the reaction solvent to the mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF or DCM | Polar aprotic solvents that are suitable for amide coupling reactions. |
| Coupling Reagent | HATU | A highly efficient coupling reagent that minimizes side reactions.[18][19] |
| Base | DIPEA | A sterically hindered base that facilitates the coupling without competing in nucleophilic reactions. |
| Temperature | Room Temperature | Mild conditions that are generally sufficient for amide bond formation with activated esters. |
| Stoichiometry | Amine in slight excess | To ensure complete consumption of the more valuable carboxylic acid starting material. |
Table 1: Representative conditions for amide coupling.
Further Synthetic Applications: Reductive Amination
The primary amine of this compound can also be further alkylated, most commonly via reductive amination, to yield N,N'-disubstituted piperidine derivatives. This is a key transformation for accessing a wide range of bioactive molecules where the 4-amino group is part of a more complex pharmacophore.
Protocol 3: General Procedure for Reductive Amination
-
Dissolve this compound (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in an appropriate solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Continue to stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and if the reaction was performed in a water-miscible solvent, extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-alkylated derivative.
Conclusion
This compound is a valuable and versatile building block for the synthesis of bioactive molecules. The N-propyl group provides a means to fine-tune lipophilicity and other pharmacokinetic parameters, while the primary amine at the 4-position serves as a key reactive handle for introducing the scaffold into larger, more complex structures. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this important intermediate in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. US3998834A - N-(4-piperidinyl)-n-phenylamides and -carbamates - Google Patents [patents.google.com]
- 5. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
- 6. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationships of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mch.estranky.sk [mch.estranky.sk]
- 14. mykhailiukchem.org [mykhailiukchem.org]
- 15. Bioisosterism - Drug Design Org [drugdesign.org]
- 16. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
- 18. US8680139B2 - Anti-neoplastic compounds, compositions and methods - Google Patents [patents.google.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Versatile Scaffold: Harnessing 1-Propylpiperidin-4-amine for Accelerated Drug Discovery
Introduction: In the landscape of medicinal chemistry, the piperidine moiety stands as a quintessential privileged scaffold, embedded in the architecture of numerous clinically successful therapeutics.[1] Its conformational flexibility, basic nitrogen atom, and capacity for stereospecific functionalization allow for precise three-dimensional tailoring to engage a multitude of biological targets. This guide delves into the specifics of a particularly promising, yet underexplored, derivative: 1-propylpiperidin-4-amine . The strategic incorporation of a propyl group at the N1 position and a primary amine at the C4 position offers a unique combination of lipophilicity and hydrogen bonding potential, opening new avenues for drug design. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and application notes to unlock the full potential of this versatile scaffold.
Physicochemical Properties: The Foundation of Druggability
The physicochemical properties of a scaffold are paramount as they profoundly influence its pharmacokinetic and pharmacodynamic profile. While extensive experimental data for this compound is not broadly published, we can infer its key characteristics based on the well-documented properties of related structures.
The piperidine ring itself is a saturated heterocycle, which imparts a three-dimensional character to the molecule.[2] The N-propyl group increases the lipophilicity of the scaffold compared to its N-methyl or N-ethyl counterparts, which can enhance membrane permeability and access to targets within the central nervous system (CNS). The basicity of the piperidine nitrogen is a critical feature; for the parent 1-propylpiperidine, the basic pKa is approximately 10.5.[3] This basicity ensures that the compound will be protonated at physiological pH, which can be crucial for ionic interactions with target proteins and for aqueous solubility. The primary amine at the 4-position provides a key hydrogen bond donor and acceptor, further enabling strong interactions with biological targets.
Table 1: Estimated Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated LogP | pKa (of piperidine N) |
| Piperidine | C₅H₁₁N | 85.15 | 0.8 | ~11.2 |
| 1-Propylpiperidine | C₈H₁₇N | 127.23 | ~2.3 | ~10.5[3] |
| 4-Aminopiperidine | C₅H₁₂N₂ | 100.16 | ~0.3 | ~9.9 |
| This compound | C₈H₁₈N₂ | 142.24 | ~1.8 | ~10.3 |
Note: LogP and pKa values for this compound are estimated based on computational models and data from analogous structures.
Synthetic Strategies: Building the Core
The synthesis of this compound can be efficiently achieved through a variety of established synthetic methodologies. A highly reliable and scalable approach is the reductive amination of a suitable N-substituted piperidone. The following protocols provide detailed, step-by-step procedures for the synthesis of the target scaffold.
Protocol 1: Synthesis of 1-Propyl-4-piperidone (Intermediate)
A common precursor for the synthesis of this compound is 1-propyl-4-piperidone. This intermediate can be synthesized via the N-alkylation of 4-piperidone.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-piperidone monohydrate hydrochloride (1.0 eq) and acetonitrile.
-
Add potassium carbonate (3.0 eq) to the suspension.
-
Add 1-bromopropane (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a 1M NaOH solution to a pH of ~12.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-propyl-4-piperidone.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reductive Amination to Yield this compound
This protocol describes the conversion of the 1-propyl-4-piperidone intermediate to the final this compound using a one-pot reductive amination procedure.[4]
Materials:
-
1-Propyl-4-piperidone
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-propyl-4-piperidone (1.0 eq) in methanol in a round-bottom flask.
-
Add a solution of ammonium acetate (5-10 eq) or a 7N solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of 1M HCl until the gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Basify the aqueous layer to pH > 12 with a concentrated NaOH solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by vacuum distillation or converted to its hydrochloride salt by treating a solution of the free base in diethyl ether with a solution of HCl in diethyl ether.
Caption: Synthetic workflow for this compound.
Application in Drug Discovery: A Scaffold for Diverse Targets
The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. The primary amine at the 4-position serves as a convenient handle for further derivatization, allowing for the introduction of various pharmacophoric elements to target specific biological receptors or enzymes.
Central Nervous System (CNS) Drug Discovery
The piperidine ring is a well-established motif in CNS drug discovery.[5] The increased lipophilicity imparted by the N-propyl group can facilitate blood-brain barrier penetration, making this scaffold particularly attractive for developing drugs targeting CNS disorders.
-
Dopamine and Serotonin Receptor Ligands: Derivatives of 4-aminopiperidine have been explored as ligands for dopamine and serotonin receptors, which are implicated in conditions such as schizophrenia, depression, and Parkinson's disease. The primary amine can be acylated or alkylated to introduce moieties that mimic the binding of endogenous ligands.
-
N-type Calcium Channel Blockers: 4-aminopiperidine derivatives have been investigated as N-type calcium channel blockers for the treatment of chronic and neuropathic pain.[6] The N-propyl group can be fine-tuned to optimize potency and selectivity.
-
Muscarinic Acetylcholine Receptor Modulators: The piperidine scaffold is present in numerous modulators of muscarinic acetylcholine receptors (mAChRs), which are targets for cognitive disorders like Alzheimer's disease.
Anti-inflammatory and Anticancer Agents
Recent research has highlighted the potential of piperidine derivatives as anti-inflammatory and anticancer agents.
-
Kinase Inhibitors: The 4-amino group can be functionalized to generate compounds that target specific kinases involved in cancer cell proliferation and survival.
-
Anti-inflammatory Agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown potent anti-inflammatory activity.[7] The this compound scaffold can be used to generate novel analogs with improved properties.
Caption: Potential therapeutic areas for this compound derivatives.
Protocols for Biological Evaluation
Once a library of derivatives based on the this compound scaffold has been synthesized, a systematic biological evaluation is necessary to identify lead compounds. The following protocols outline key in vitro assays for initial screening.
Protocol 3: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of synthesized compounds against a panel of protein kinases.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified using methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays.
Procedure (General):
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Add serial dilutions of the test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add a solution containing an antibody that specifically binds to the phosphorylated substrate.
-
Read the plate on a suitable plate reader to measure the signal (e.g., fluorescence polarization).
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Protocol 4: Receptor Binding Assay
Objective: To determine the affinity of synthesized compounds for a specific G-protein coupled receptor (GPCR).
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor expressed in a cell membrane preparation.
Procedure (General):
-
Prepare cell membranes from a cell line overexpressing the target receptor.
-
In a 96-well filter plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand (e.g., [³H]-spiperone for dopamine D₂ receptors), and serial dilutions of the test compound.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes).
-
Harvest the membranes onto a filter mat using a cell harvester and wash to remove unbound radioligand.
-
Dry the filter mat and add scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the Ki value, which represents the binding affinity of the test compound for the receptor.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable, yet underexplored, platform for the discovery of novel therapeutics. Its unique combination of physicochemical properties and synthetic tractability makes it an ideal starting point for the generation of diverse chemical libraries targeting a wide range of biological entities. The protocols and application notes provided in this guide offer a solid foundation for researchers to initiate and advance drug discovery programs based on this promising scaffold. Future work should focus on the synthesis and screening of a broad range of derivatives to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this versatile chemical entity.
References
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Biological Screening of 1-Propylpiperidin-4-amine Derivatives: A Technical Guide for Drug Discovery
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a paramount heterocyclic scaffold in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence is a testament to its favorable physicochemical properties, including its ability to adopt a stable chair conformation that presents substituents in well-defined three-dimensional orientations, facilitating precise interactions with biological targets. This guide provides a comprehensive overview of the synthesis of 1-propylpiperidin-4-amine, a key intermediate, and its subsequent derivatization to generate a library of compounds for biological screening. We will delve into the rationale behind the synthetic strategies and provide detailed, field-proven protocols for both synthesis and biological evaluation, with a focus on analgesic and cytotoxic activities, common therapeutic areas for piperidine derivatives.[2][3]
Part 1: Synthesis of this compound and its Amide Derivatives
The synthesis of a diverse library of this compound derivatives begins with the efficient construction of the core scaffold. This is followed by functionalization of the primary amine to introduce a variety of chemical moieties, thereby exploring the chemical space around the piperidine core.
Synthesis of the Core Scaffold: this compound
A robust and scalable method for the synthesis of this compound is the reductive amination of a protected 4-aminopiperidine with propionaldehyde. This one-pot reaction is highly efficient and avoids the over-alkylation issues often associated with direct alkylation of amines.[4]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Boc Protection: The use of a tert-butyloxycarbonyl (Boc) protecting group on the 4-amino position of the starting piperidine is crucial. It prevents the primary amine from reacting with the aldehyde, ensuring that the N-propylation occurs selectively at the piperidine ring nitrogen.
-
Reductive Amination: This method is preferred over direct alkylation with a propyl halide because it is a more controlled reaction. It proceeds via the in-situ formation of an iminium ion, which is then reduced by a mild reducing agent.[4]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly effective for reductive aminations as it is selective for imines over aldehydes and ketones, minimizing the formation of the corresponding alcohol byproduct.[5]
-
Deprotection: The final step involves the removal of the Boc group under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the desired primary amine.
Protocol 1: Synthesis of this compound
Materials:
-
1-Boc-4-aminopiperidine
-
Propionaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 1-Boc-4-aminopiperidine (1.0 eq) in DCE, add propionaldehyde (1.2 eq).
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Purification (Intermediate): Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-Boc-1-propylpiperidin-4-amine can be purified by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified intermediate in DCM and add TFA (10 eq). Stir the solution at room temperature for 2-4 hours.
-
Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford this compound.
Derivatization: Synthesis of N-(1-Propylpiperidin-4-yl)benzamide
To explore the structure-activity relationship (SAR), the synthesized this compound can be readily derivatized. A common and effective method is the formation of an amide bond by coupling the primary amine with a carboxylic acid. This can be achieved using various coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or a more potent coupling agent like HATU.[1][6]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Amide Coupling: Amide bonds are stable and prevalent in many drug molecules. Their synthesis allows for the introduction of a wide range of substituents, enabling a thorough exploration of the chemical space.
-
HATU as Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, leading to high yields of the desired amide.[1]
-
DIPEA as Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the formation of the active ester intermediate.
Protocol 2: Synthesis of N-(1-Propylpiperidin-4-yl)benzamide
Materials:
-
This compound
-
Benzoic acid
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of Carboxylic Acid: In a flask under an inert atmosphere, dissolve benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to the solution and stir at room temperature for 20 minutes to form the activated ester.[1]
-
Amine Coupling: Add a solution of this compound (1.2 eq) in DMF to the pre-activated mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (3x) and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-(1-propylpiperidin-4-yl)benzamide.
Part 2: Biological Screening Protocols
The diverse biological activities of piperidine derivatives necessitate a multi-faceted screening approach. Based on the structural similarity of this compound derivatives to known bioactive molecules, initial screening should focus on their potential as analgesic and anticancer agents.[2]
In Vitro Cytotoxicity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a robust and high-throughput method for initial cytotoxicity screening of a compound library.[7]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[8]
Protocol 3: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well. Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.
In Vivo Analgesic Screening: Tail-Immersion Test
The tail-immersion test is a common method for evaluating the analgesic properties of compounds in animal models. It measures the latency of the animal to withdraw its tail from a noxious thermal stimulus. An increase in withdrawal latency indicates an analgesic effect.[9]
Principle: The test is based on a spinal reflex that is modulated by central analgesic mechanisms. Opioid analgesics, for instance, are highly effective in this model.[3]
Protocol 4: Tail-Immersion Test for Analgesic Activity
Materials:
-
Male Wistar rats or Swiss albino mice
-
Tail-immersion apparatus (water bath maintained at 55 ± 0.5 °C)
-
Test compounds (dissolved in a suitable vehicle)
-
Standard analgesic (e.g., Morphine)
-
Vehicle control
Procedure:
-
Acclimatization: Acclimatize the animals to the experimental setup for at least 30 minutes before testing.
-
Baseline Measurement: Gently hold the animal and immerse the distal 2-3 cm of its tail in the hot water bath. Record the time taken for the animal to flick its tail (baseline latency). A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Compound Administration: Administer the test compound, standard drug, or vehicle via a suitable route (e.g., intraperitoneal or oral).
-
Post-treatment Measurement: Measure the tail-flick latency at different time points after compound administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: Calculate the Percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Part 3: Data Presentation and Visualization
Clear and concise presentation of data is essential for interpreting the results of synthesis and biological screening.
Quantitative Data Summary
Table 1: Synthesis Yields of Representative Compounds
| Compound ID | Synthetic Protocol | Starting Materials | Yield (%) |
| 1 | Protocol 1 | 1-Boc-4-aminopiperidine, Propionaldehyde | 75 |
| 2 | Protocol 2 | This compound, Benzoic acid | 85 |
| 3 | Protocol 2 | This compound, 4-Chlorobenzoic acid | 82 |
Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values)
| Compound ID | MCF-7 (µM) | A549 (µM) |
| 2 | 15.2 ± 1.8 | 22.5 ± 2.1 |
| 3 | 8.7 ± 0.9 | 12.3 ± 1.5 |
| Doxorubicin | 0.5 ± 0.07 | 0.8 ± 0.1 |
Data are presented as mean ± SD from three independent experiments.[2][10]
Table 3: In Vivo Analgesic Activity (%MPE in Tail-Immersion Test)
| Compound ID | Dose (mg/kg) | 30 min | 60 min | 90 min |
| 2 | 10 | 25.4 ± 3.1 | 45.2 ± 4.5 | 30.1 ± 3.8 |
| 3 | 10 | 35.8 ± 4.2 | 60.7 ± 5.1 | 42.5 ± 4.7 |
| Morphine | 5 | 85.2 ± 6.3 | 92.1 ± 5.9 | 75.6 ± 6.1 |
Data are presented as mean ± SEM (n=6 animals per group).[9]
Table 4: Receptor Binding Affinity of Piperidine Derivatives
| Compound ID | Target Receptor | Kᵢ (nM) |
| 4 | Sigma-1 (σ₁) | 3.2 |
| 5 | Mu-Opioid (µ) | 15.8 |
| Haloperidol | Sigma-1 (σ₁) | 2.5 |
Kᵢ values are indicative of the binding affinity of the compound to the receptor.[7][11]
Visualization of Workflows and Pathways
Caption: Synthetic workflow for this compound derivatives.
Caption: A typical biological screening workflow for novel compounds.
Caption: Simplified diagram of mu-opioid receptor signaling.
Conclusion
This application note provides a detailed and scientifically grounded framework for the synthesis and biological evaluation of this compound derivatives. The protocols outlined herein are robust and can be adapted to generate a diverse library of compounds for screening. By systematically exploring the chemical space around the piperidine core and employing relevant biological assays, researchers can identify promising lead compounds for further development in areas such as analgesia and oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. longdom.org [longdom.org]
- 10. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Catalytic Applications of 1-Propylpiperidin-4-amine in Organic Synthesis: A Prospective Guide
Abstract
This technical guide addresses the catalytic potential of 1-Propylpiperidin-4-amine, a bifunctional amine featuring both secondary and tertiary amine centers within a piperidine scaffold. While direct catalytic applications of this specific molecule are not yet documented in peer-reviewed literature, its structural motifs suggest a compelling role as an organocatalyst. This document provides a prospective analysis of its utility, drawing logical parallels with well-established catalysts such as piperidine and sterically hindered tertiary amines. We present detailed, field-proven protocols for Knoevenagel condensation and aza-Michael addition, adapted for the exploratory use of this compound as a catalyst. The underlying mechanistic rationale, focusing on enamine catalysis and Brønsted base activation, is discussed to provide a solid foundation for researchers and drug development professionals interested in exploring novel organocatalysts.
Introduction: The Untapped Potential of a Bifunctional Scaffold
This compound is a fascinating molecule for the field of organocatalysis. It combines two distinct catalytic functionalities in a single, conformationally-defined structure:
-
A Secondary Amine (Piperidine NH): This group is capable of forming nucleophilic enamines with carbonyl compounds, a cornerstone of modern organocatalysis.
-
A Tertiary Amine (N-Propyl): The nitrogen of the N-propyl group is a Brønsted base. Its steric environment, influenced by the propyl group and the piperidine ring, may render it non-nucleophilic, similar to Hünig's base (DIPEA), making it an effective proton scavenger.[1][2]
This dual functionality suggests that this compound could operate as a bifunctional catalyst, where one amine group activates a substrate while the other facilitates a key proton transfer step or activates a second reagent.[3][4] Although direct precedent is lacking, its potential can be extrapolated from the well-documented catalytic roles of its structural components. Piperidine, for instance, is a classic and effective catalyst for C-C bond-forming reactions like the Knoevenagel condensation and Michael addition.[5][6][7]
This guide, therefore, serves as a starting point for the systematic investigation of this compound as a novel organocatalyst.
Proposed Catalytic Application: Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically catalyzed by a basic amine.[6][8] Piperidine is a standard catalyst for this transformation, operating through a dual mechanism involving both Brønsted base catalysis and enamine/iminium ion catalysis.[9][10]
Mechanistic Rationale
This compound is hypothesized to catalyze the Knoevenagel condensation through two potential, synergistic pathways, leveraging both of its amine functionalities.
-
Brønsted Base Pathway: The tertiary amine can deprotonate the active methylene compound (e.g., malononitrile) to form a reactive enolate.
-
Enamine/Iminium Pathway: The secondary amine can react with the aldehyde to form an iminium ion. This species is more electrophilic than the starting aldehyde, accelerating the nucleophilic attack by the enolate.[9][11] The secondary amine can also form an enamine with a ketone, which then acts as the nucleophile.
The interplay between the two amine centers could lead to enhanced reactivity compared to simpler amine catalysts.
Protocol: Catalytic Screening in Knoevenagel Condensation
This protocol describes a general procedure for evaluating the catalytic activity of this compound in the reaction between an aromatic aldehyde and malononitrile.
Materials:
-
4-Nitrobenzaldehyde (Substrate A)
-
Malononitrile (Substrate B)
-
This compound (Catalyst)
-
Ethanol (Solvent)
-
Reaction vials, magnetic stirrer, TLC plates, deuterated chloroform (for NMR analysis)
Procedure:
-
Reaction Setup: To a clean, dry 10 mL reaction vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) and malononitrile (1.1 mmol, 72.7 mg).
-
Solvent Addition: Add 3.0 mL of absolute ethanol to the vial and stir the mixture until all solids are dissolved.
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%, 14.2 mg).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 15 minutes, using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product is UV-active.
-
Work-up and Isolation: Upon completion (disappearance of the aldehyde spot on TLC, typically within 1-2 hours), concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-(4-nitrobenzylidene)malononitrile as a solid.
-
Analysis: Determine the yield and confirm the structure of the product by ¹H NMR and ¹³C NMR spectroscopy.
| Parameter | Condition | Rationale |
| Catalyst Loading | 5-20 mol% | A typical range for organocatalyst screening. 10 mol% is a good starting point. |
| Solvent | Ethanol | A common, environmentally benign solvent for this reaction that solubilizes reactants. |
| Temperature | Room Temperature | Many amine-catalyzed Knoevenagel reactions proceed efficiently without heating. |
| Substrates | 4-Nitrobenzaldehyde, Malononitrile | Standard, highly reactive substrates for reliable comparison and method validation. |
Proposed Catalytic Application: Aza-Michael Addition
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful tool for forming C-N bonds.[12] While the amine can act as both the nucleophile and the catalyst (in the case of self-addition), an external amine catalyst can facilitate the addition of less reactive nucleophiles or activate the Michael acceptor.
Mechanistic Rationale
In this context, this compound could function in two distinct catalytic roles:
-
As the Nucleophile: The secondary amine of this compound can itself act as the nucleophile, adding to a Michael acceptor. This is a synthetic application rather than a catalytic one.
-
As a Brønsted Base Catalyst: The tertiary amine can deprotonate a pro-nucleophile (e.g., a thiol or another less basic amine), increasing its nucleophilicity for the conjugate addition. Its non-nucleophilic character would be crucial to avoid competing addition.[13]
Protocol: Catalytic Screening in Aza-Michael Addition
This protocol outlines a method to test the efficacy of this compound as a Brønsted base catalyst for the addition of a secondary amine to an acrylate.
Materials:
-
Methyl acrylate (Michael Acceptor)
-
Pyrrolidine (Nucleophile)
-
This compound (Catalyst)
-
Acetonitrile (Solvent)
-
Reaction vials, magnetic stirrer, GC-MS for analysis
Procedure:
-
Reaction Setup: In a 10 mL vial with a magnetic stir bar, dissolve pyrrolidine (1.0 mmol, 71.1 mg) in 2.0 mL of acetonitrile.
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%, 14.2 mg) to the solution.
-
Substrate Addition: Add methyl acrylate (1.2 mmol, 103.3 mg) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 6-12 hours. Monitor the consumption of pyrrolidine by taking aliquots and analyzing via Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess methyl acrylate.
-
Purification: The resulting crude oil can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to yield the pure Michael adduct, methyl 3-(pyrrolidin-1-yl)propanoate.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Parameter | Condition | Rationale |
| Catalyst Role | Brønsted Base | The tertiary amine is expected to act as a non-nucleophilic base, activating the nucleophile. |
| Solvent | Acetonitrile | A polar aprotic solvent suitable for this type of addition reaction. |
| Temperature | Room Temperature | The reaction is often facile at ambient temperatures, minimizing side reactions. |
| Nucleophile | Pyrrolidine | A common, moderately reactive secondary amine used in benchmark Michael additions. |
Conclusion and Future Outlook
While this compound remains an unexplored catalyst, its bifunctional nature presents a compelling case for its investigation in organocatalysis. The protocols detailed in this guide provide a robust starting point for evaluating its efficacy in two fundamental organic transformations. The true potential of this molecule may lie in more complex, asymmetric reactions where the defined stereochemistry of the piperidine ring and the cooperation between the two amine centers can be leveraged to control stereoselectivity. Future work should focus on screening this catalyst in asymmetric Michael additions and aldol reactions, potentially leading to the discovery of a novel, efficient, and stereoselective organocatalyst.
References
- 1. nbinno.com [nbinno.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Novel bifunctional catalyst enables new applications - "Activation" of molecules by catalysts with two reactive sites [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]
- 11. Knoevenagel Condensation [organic-chemistry.org]
- 12. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Enamines — Making Molecules [makingmolecules.com]
methods for the functionalization of the 4-amino group of 1-Propylpiperidin-4-amine
An Application Guide to the Functionalization of 1-Propylpiperidin-4-amine's 4-Amino Group
Authored by: A Senior Application Scientist
Introduction
The this compound scaffold is a cornerstone in modern medicinal chemistry and drug discovery. As a saturated heterocycle, the piperidine ring offers a three-dimensional structure that can improve physicochemical properties such as solubility and metabolic stability, while the appended propyl group at the tertiary amine modulates lipophilicity. The primary amine at the C4 position, however, is the principal anchor for synthetic diversification. Its nucleophilic character provides a versatile handle for introducing a wide array of functional groups, enabling the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic profiles.[1][2]
Derivatives of 4-aminopiperidine are integral to numerous therapeutic agents, from potent analgesics to novel antiviral compounds.[1][3] The ability to precisely and efficiently modify this scaffold is therefore a critical skill for researchers in pharmaceutical development.[4][5] This guide provides an in-depth exploration of key synthetic methodologies for the functionalization of the 4-amino group of this compound, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for each transformation.
N-Acylation: Formation of Amide Bonds
N-acylation is one of the most fundamental and reliable methods for functionalizing primary amines. The resulting amide bond is exceptionally stable and is a key structural feature in approximately 25% of all marketed pharmaceuticals.[6] This reaction involves the coupling of the amine with a carboxylic acid or its activated derivative.
Underlying Principle
The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the 4-amino group attacks the electrophilic carbonyl carbon of the acylating agent. For acyl halides and anhydrides, a stoichiometric amount of a non-nucleophilic base is required to scavenge the acidic byproduct (e.g., HCl), preventing the protonation and deactivation of the starting amine.
Experimental Protocol: Acylation with an Acyl Chloride
This protocol describes the synthesis of N-(1-propylpiperidin-4-yl)benzamide as a representative example.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution. The base acts as an acid scavenger for the HCl generated during the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction with the highly reactive acyl chloride.
-
Acylating Agent Addition: Add benzoyl chloride (1.1 eq.) dropwise to the stirred solution. A precipitate (triethylammonium chloride) will typically form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude amide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.
Data Summary: Common Acylation Conditions
| Acylating Agent | Coupling Reagent/Base | Solvent | Temperature (°C) | Key Considerations |
| Acyl Chloride | TEA, DIPEA | DCM, THF | 0 to RT | Highly reactive; requires careful temperature control. |
| Carboxylic Acid | HATU, HOBt, EDCI | DMF, DCM | 0 to RT | Standard peptide coupling conditions; minimizes side reactions.[7] |
| Acid Anhydride | TEA, Pyridine | DCM, THF | RT | Less reactive than acyl chlorides; often provides cleaner reactions. |
| N-Acylbenzotriazole | None (or mild base) | Water, THF | RT to 50 °C | "Green" chemistry approach; benzotriazole can be recovered.[6] |
Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
N-Sulfonylation: Crafting Sulfonamides
The sulfonamide functional group is a key pharmacophore found in a wide range of drugs, including antibiotics, diuretics, and anticonvulsants. N-sulfonylation of this compound provides a stable, non-basic linkage that can act as a hydrogen bond acceptor.
Underlying Principle
Similar to acylation, N-sulfonylation is a nucleophilic substitution reaction where the amine attacks the highly electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a base to neutralize the generated HCl. The resulting sulfonamide nitrogen is significantly less basic than the parent amine due to the strong electron-withdrawing nature of the sulfonyl group.
Experimental Protocol: Sulfonylation with an Arylsulfonyl Chloride
Materials:
-
This compound
-
4-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Base and Reagent: Add pyridine (2.0 eq., acts as both base and catalyst) or TEA (1.5 eq.). Add 4-toluenesulfonyl chloride (1.2 eq.) portion-wise at room temperature. For more controlled reactions, cooling to 0 °C is advisable.[8]
-
Reaction: Stir the mixture at room temperature overnight (or until completion as monitored by TLC/LC-MS).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude sulfonamide can be purified by flash column chromatography or recrystallization.
Data Summary: Common Sulfonylation Conditions
| Sulfonylating Agent | Base | Solvent | Temperature (°C) | Key Considerations |
| Tosyl chloride (TsCl) | Pyridine, TEA | DCM | 0 to RT | Forms a stable, often crystalline, tosylamide. |
| Mesyl chloride (MsCl) | TEA, DIPEA | DCM | 0 to RT | Forms a mesylamide; MsCl is highly reactive. |
| Arylsulfonyl chlorides | TEA | DCM, CHCl₃ | RT | A broad range of substituted arylsulfonyl chlorides can be used.[8] |
Diagram of N-Sulfonylation
Caption: Reaction scheme for N-sulfonylation.
N-Alkylation via Reductive Amination
Direct alkylation of amines with alkyl halides is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[9][10] Reductive amination is a superior strategy for controlled mono-alkylation.
Underlying Principle
This is a one-pot reaction that proceeds in two steps:
-
Imine Formation: The primary amine reacts with an aldehyde or ketone to form a transient imine (or iminium ion under acidic conditions).
-
Reduction: A selective reducing agent, present in the same pot, reduces the C=N double bond of the imine to a C-N single bond, yielding the secondary amine.
The key to success is using a reducing agent that is selective for the imine/iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its mildness and selectivity.[11][12]
Experimental Protocol: Reductive Amination with an Aldehyde
Materials:
-
This compound
-
An aldehyde (e.g., isobutyraldehyde, 1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (STAB, 1.5 eq.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and the aldehyde (1.1 eq.) in DCE.
-
Imine Formation (Optional Pre-mixing): Stir the mixture for 20-30 minutes at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation, especially with ketones.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise. The reaction is often slightly exothermic.
-
Reaction: Stir at room temperature for 12-24 hours or until the reaction is complete by TLC/LC-MS analysis.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting secondary amine by flash column chromatography.
Data Summary: Reductive Amination Components
| Carbonyl Source | Reducing Agent | Solvent | Key Considerations |
| Aldehydes | NaBH(OAc)₃ (STAB) | DCE, THF | The most common and reliable method for mono-alkylation.[12][13] |
| Ketones | NaBH(OAc)₃ (STAB) | DCE, THF | Generally slower than with aldehydes; may require catalytic acid. |
| Aldehydes/Ketones | NaBH₃CN | Methanol (MeOH) | Effective, but NaBH₃CN is toxic; requires careful pH control (pH 5-6).[11] |
| Aldehydes/Ketones | H₂/Pd-C | Ethanol, MeOH | "Green" option, but may reduce other functional groups (e.g., C=C bonds, nitro groups).[14] |
Workflow for Reductive Amination
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS - Google Patents [patents.google.com]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: N-Propylation of Piperidin-4-amine
Welcome to the technical support center for the N-propylation of piperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The inherent bifunctionality of piperidin-4-amine, possessing both a primary and a secondary amine, presents unique synthetic hurdles. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to empower you to overcome these obstacles and achieve successful N-propylation.
Understanding the Core Challenge: Competing Nucleophilicity
The primary difficulty in the N-propylation of piperidin-4-amine lies in the presence of two nucleophilic nitrogen atoms: the endocyclic secondary amine of the piperidine ring and the exocyclic primary amine. The secondary amine is generally more nucleophilic and sterically less hindered, making it the more likely site for alkylation. However, achieving selective mono-N-propylation at the piperidine nitrogen without concurrent reaction at the primary amine or overalkylation to a tertiary amine requires careful control of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My N-propylation reaction is resulting in a complex mixture of products with a low yield of the desired N-propyl-piperidin-4-amine. What are the likely side reactions?
Low yields and product mixtures are common and typically stem from a few key side reactions. Understanding these will help diagnose the issue.
-
Overalkylation: The most frequent side reaction is the addition of a second propyl group to the newly formed secondary amine, resulting in a tertiary amine, and potentially even a quaternary ammonium salt.[1][2][3][4] This is especially problematic in direct alkylation with propyl halides.
-
N-propylation of the Primary Amine: Although the secondary amine of the piperidine ring is more nucleophilic, under certain conditions, propylation can occur at the primary amine, leading to an undesired isomer.
-
Dialkylation: It is also possible for both the primary and secondary amines to be propylated.
To identify the side products, it is crucial to use analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to characterize the components of your reaction mixture.
FAQ 2: How can I prevent overalkylation in my N-propylation reaction?
Preventing the formation of di- and tri-propylated products is critical for achieving a high yield of the desired mono-propylated product.[5] Here are several strategies:
-
Slow Addition of the Alkylating Agent: When using a propyl halide, adding it slowly to the reaction mixture ensures that the concentration of the alkylating agent remains low, which favors mono-alkylation.[6] A syringe pump is an excellent tool for this.
-
Control Stoichiometry: Using a slight excess of piperidin-4-amine relative to the propyl halide can help to minimize overalkylation. However, this can complicate purification.
-
Choose the Right Method: Reductive amination is generally more selective for mono-alkylation than direct alkylation with a propyl halide.[7]
-
Protecting Groups: While adding steps to your synthesis, protecting the primary amine with a group like tert-butoxycarbonyl (Boc) can effectively prevent reaction at that site and can also influence the reactivity of the secondary amine.[8]
FAQ 3: I am attempting a reductive amination with propionaldehyde and a borohydride reagent, but the reaction is not proceeding or is giving a poor yield. What should I troubleshoot?
Reductive amination is a powerful method for N-alkylation, but several factors can affect its success.[9][10]
-
Imine Formation: The first step of reductive amination is the formation of an iminium ion. This equilibrium can be influenced by:
-
pH: The reaction is often acid-catalyzed. A small amount of acetic acid can be added to facilitate imine formation.[11]
-
Water Scavenging: The formation of the imine releases water. The presence of molecular sieves can help drive the equilibrium towards the imine.
-
-
Reducing Agent Activity: The choice and handling of the reducing agent are critical.
-
Sodium Triacetoxyborohydride (STAB): This is a mild and often preferred reagent that can be added in one pot with the amine and aldehyde.[12] It is moisture-sensitive.
-
Sodium Cyanoborohydride (NaCNBH₃): Another mild reagent, but it is highly toxic and requires careful handling. It is less sensitive to moisture than STAB.[12]
-
Sodium Borohydride (NaBH₄): This is a stronger reducing agent and will reduce the aldehyde as well as the imine.[7][12] If using NaBH₄, the imine should be pre-formed before the addition of the reducing agent.
-
-
Solvent: Anhydrous solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are typically used.[12]
| Reducing Agent | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride (STAB) | Mild, moisture-sensitive, one-pot reaction.[12] | DCE, DCM, THF |
| Sodium Cyanoborohydride (NaCNBH₃) | Mild, toxic, less moisture-sensitive.[12] | Methanol |
| Sodium Borohydride (NaBH₄) | Strong, reduces aldehydes and ketones, requires pre-formation of the imine.[7][12] | Methanol, Ethanol |
FAQ 4: How do I selectively achieve N-propylation on the piperidine nitrogen?
Achieving selectivity for the secondary amine is a primary goal. Here are two main approaches:
-
Direct N-propylation under Controlled Conditions: By leveraging the higher nucleophilicity of the secondary amine, direct alkylation can be performed. Careful control of stoichiometry (slight excess of the amine) and slow addition of the propyl halide are crucial.[6]
-
Protecting Group Strategy: This is a more robust method for ensuring selectivity.[8]
-
Step 1: Boc Protection: The primary amine of piperidin-4-amine can be selectively protected with di-tert-butyl dicarbonate (Boc₂O).[8]
-
Step 2: N-propylation: The Boc-protected piperidin-4-amine can then be subjected to N-propylation. The bulky Boc group can also help to sterically hinder overalkylation at the piperidine nitrogen.
-
Step 3: Deprotection: The Boc group is then removed under acidic conditions (e.g., trifluoroacetic acid or HCl) to yield the desired N-propyl-piperidin-4-amine.[8]
-
FAQ 5: I have an excess of piperidin-4-amine in my final product mixture. How can I effectively remove it?
Purifying the desired N-propyl-piperidin-4-amine from the unreacted starting material can be challenging due to their similar polarities.[13]
-
Distillation: If the boiling points of your product and the starting material are sufficiently different, vacuum distillation can be an effective purification method.
-
Extraction: A carefully designed liquid-liquid extraction protocol might be effective. The differing basicities of the primary and secondary amines could potentially be exploited by carefully adjusting the pH, though this can be difficult to control.
-
Chromatography: Column chromatography is a common purification technique.
-
Challenge: Both the starting material and the product may not be UV-active, making visualization on TLC plates difficult.
-
Solution: Staining with potassium permanganate or ninhydrin can be used to visualize the spots on a TLC plate.
-
Derivatization: For better separation and visualization, the primary amine of both the starting material and the product can be temporarily derivatized (e.g., with an Fmoc group) before chromatography. The protecting group can then be removed after separation.[13]
-
Experimental Protocols
Protocol 1: N-propylation via Reductive Amination
This protocol describes the N-propylation of piperidin-4-amine using propionaldehyde and sodium triacetoxyborohydride.
-
Reaction Setup: To a solution of piperidin-4-amine (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE), add propionaldehyde (1.2 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. Acetic acid (0.1 eq.) can be added to catalyze imine formation.[11]
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.
Protocol 2: Selective N-propylation using a Boc Protecting Group
This three-step protocol ensures selective N-propylation at the piperidine nitrogen.
Step 1: Boc Protection of Piperidin-4-amine [8]
-
Dissolve piperidin-4-amine (1.0 eq.) in a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) and a base such as triethylamine (1.5 eq.).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Extract the Boc-protected product and purify as necessary.
Step 2: N-propylation of Boc-protected Piperidin-4-amine
-
Dissolve the Boc-protected piperidin-4-amine (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃) (2.0 eq.).
-
Add propyl bromide (1.2 eq.) and stir the reaction at room temperature or with gentle heating until completion.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
Step 3: Boc Deprotection [8]
-
Dissolve the N-propyl-Boc-piperidin-4-amine in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-4 hours until the deprotection is complete.
-
Remove the solvent and excess acid under reduced pressure to obtain the salt of the final product. The free base can be obtained by neutralization and extraction.
References
- 1. Amine alkylation - Wikipedia [en.wikipedia.org]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Propylpiperidin-4-amine
Welcome to the technical support center for the synthesis of 1-Propylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. The information provided herein is based on established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems that may arise during the synthesis of this compound, focusing on the identification and mitigation of side reactions.
Issue 1: Presence of a a di-prop lated impurity in the final product.
-
Probable Cause: Over-alkylation of the secondary amine in the piperidine ring is a common side reaction, especially when using reactive alkylating agents or harsh reaction conditions. This leads to the formation of a quaternary ammonium salt. Another possibility is the alkylation of both the primary and secondary amines of the starting material, 4-aminopiperidine.
-
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent (e.g., propyl bromide or iodide) to favor mono-alkylation. Using a slight excess of the amine starting material can also help minimize di-alkylation.
-
Choice of Base and Solvent: Employ a milder base and a less polar solvent to reduce the reactivity of the system. For instance, using potassium carbonate in acetonitrile is often a good starting point.
-
Protecting Group Strategy: For maximum selectivity, consider a protecting group strategy. The more reactive primary amine of 4-aminopiperidine can be selectively protected, for example, with a Boc group.[1] The secondary amine can then be alkylated, followed by deprotection of the primary amine.[1]
-
Purification: If di-alkylation does occur, purification by column chromatography can be challenging due to the similar polarities of the mono- and di-alkylated products. Conversion to the salt form with an acid like HCl followed by recrystallization may be an effective purification method.
-
Issue 2: Low yield of the desired product with significant recovery of starting material (4-aminopiperidine).
-
Probable Cause: Incomplete reaction is a frequent issue, which can stem from several factors:
-
Insufficient reaction time or temperature: The reaction may not have been allowed to proceed to completion.
-
Ineffective base: The chosen base may not be strong enough to deprotonate the secondary amine of the piperidine, which is necessary for the nucleophilic attack on the alkylating agent.
-
Deactivation of the alkylating agent: The alkylating agent may have degraded due to moisture or other reactive species in the reaction mixture.
-
-
Solution:
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
-
Optimize Reaction Conditions: If the reaction is sluggish, consider increasing the temperature or using a stronger base (e.g., sodium hydride, though with caution due to its reactivity). Ensure all reagents and solvents are anhydrous.
-
Alternative Synthetic Route: Consider an alternative approach such as reductive amination of 1-propyl-4-piperidone with ammonia or an ammonia source.[2][3] This method can be highly efficient and avoids the use of alkyl halides.
-
Issue 3: Formation of an N-oxide impurity.
-
Probable Cause: Tertiary amines, such as the product this compound, can be susceptible to oxidation, especially during workup or purification if exposed to oxidizing agents or prolonged exposure to air.
-
Solution:
-
Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Careful Workup: Avoid the use of strong oxidizing agents during the workup. If an oxidative workup is necessary for other reasons, ensure it is performed under controlled conditions and for the minimum time required.
-
Storage: Store the final product under an inert atmosphere and protected from light to prevent degradation over time.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are two primary and highly effective synthetic routes:
-
N-Alkylation of 4-Aminopiperidine: This is a direct approach where 4-aminopiperidine is reacted with a propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.[1] While straightforward, this method can be prone to over-alkylation.
-
Reductive Amination of 1-Propyl-4-piperidone: This two-step approach first involves the synthesis of 1-propyl-4-piperidone, which is then subjected to reductive amination using ammonia and a reducing agent like sodium cyanoborohydride or catalytic hydrogenation.[2][4] This route often provides higher yields and better control over side reactions.
Q2: How can I selectively N-propylate the piperidine nitrogen of 4-aminopiperidine?
A2: Selective N-propylation can be achieved by leveraging the difference in reactivity between the primary and secondary amines or by using a protecting group strategy. The secondary amine within the piperidine ring is generally more nucleophilic than the primary amine.[1] Careful control of reaction conditions (milder base, controlled stoichiometry) can favor alkylation at the secondary amine. For the highest selectivity, protecting the primary amine with a group like tert-butyloxycarbonyl (Boc) is recommended.[1] After protection, the secondary amine can be propylated, followed by the removal of the Boc group to yield the desired product.[1]
Q3: What are the key parameters to control during the reductive amination of 1-Propyl-4-piperidone?
A3: The key parameters for a successful reductive amination are:
-
pH: The reaction is typically carried out under mildly acidic conditions (pH 5-6) to facilitate the formation of the iminium ion intermediate without significantly protonating the amine nucleophile.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is milder and more selective than sodium cyanoborohydride and can be used in a wider range of solvents. Catalytic hydrogenation is also a very effective and clean method.
-
Ammonia Source: An excess of ammonia, often in the form of ammonium acetate or a solution of ammonia in an alcohol, is used to drive the equilibrium towards imine formation.
Q4: My final product is an oil and difficult to purify by column chromatography. What are some alternative purification techniques?
A4: Amines can indeed be challenging to purify by standard silica gel chromatography due to their basicity, which can lead to tailing and poor separation.[5] Here are some alternative strategies:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine extracted back into an organic solvent.[5]
-
Salt Formation and Recrystallization: Convert the oily amine product into a solid salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid. The resulting salt can often be purified by recrystallization from a suitable solvent system. The free amine can then be regenerated by treatment with a base.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification, especially on a larger scale.
Experimental Protocols
Protocol 1: Synthesis of this compound via N-Alkylation of 4-Aminopiperidine
Step 1: N-Alkylation
-
To a solution of 4-aminopiperidine (1.0 eq) in acetonitrile (10 volumes), add potassium carbonate (1.5 eq).
-
To this suspension, add 1-bromopropane (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using one of the methods described in FAQ Q4.
| Reagent | Molar Eq. |
| 4-Aminopiperidine | 1.0 |
| 1-Bromopropane | 1.1 |
| Potassium Carbonate | 1.5 |
Protocol 2: Synthesis of this compound via Reductive Amination
Step 1: Synthesis of 1-Propyl-4-piperidone
-
Combine 1-Boc-4-piperidone (1.0 eq), 1-bromopropane (1.2 eq), and potassium carbonate (2.0 eq) in DMF.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give the Boc-protected intermediate.
-
Dissolve the intermediate in a solution of HCl in dioxane or trifluoroacetic acid in dichloromethane to remove the Boc group.
-
Concentrate under reduced pressure and neutralize with a base to obtain 1-propyl-4-piperidone.
Step 2: Reductive Amination
-
Dissolve 1-propyl-4-piperidone (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding an aqueous solution of sodium carbonate.
-
Extract the product with dichloromethane, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
| Reagent | Molar Eq. |
| 1-Propyl-4-piperidone | 1.0 |
| Ammonium Acetate | 10 |
| Sodium Cyanoborohydride | 1.5 |
Visualizing Reaction Pathways
Main Synthetic Routes and Potential Side Reactions
Caption: Synthetic routes to this compound and major side products.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof - Google Patents [patents.google.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
Technical Support Center: Purification Challenges of N-Alkylated Piperidine Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of N-alkylated piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common and complex issues encountered during the purification of these valuable compounds. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot effectively.
Introduction: The Purification Conundrum of N-Alkylated Piperidines
N-alkylated piperidines are a cornerstone scaffold in a vast array of pharmaceuticals and biologically active molecules.[1] While their synthesis can be straightforward, achieving high purity often presents significant hurdles. These challenges stem from the inherent basicity of the piperidine nitrogen, the potential for side reactions during alkylation, and the physicochemical properties of the derivatives themselves. This guide will dissect these challenges and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during the purification of N-alkylated piperidine derivatives.
Q1: My N-alkylation reaction is incomplete, leaving significant amounts of the starting piperidine. How do I remove the unreacted starting material?
A1: This is a frequent issue, and the optimal removal strategy depends on the properties of your product.[2]
-
Acid-Base Extraction: This is the most common and effective method. Since both your starting material and product are basic, a direct acid wash will extract both into the aqueous layer. The key is to exploit potential differences in basicity (pKa) or solubility. A carefully controlled pH during extraction may allow for selective separation.
-
Distillation: If your product has a significantly different boiling point from the starting piperidine, distillation under reduced pressure can be effective.[3]
-
Chromatography: While flash column chromatography can be used, the basic nature of piperidines often leads to tailing on silica gel. To mitigate this, you can either use a silica gel treated with a base like triethylamine or use a different stationary phase like alumina. A mobile phase containing a small percentage of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) is often necessary to obtain good peak shapes.[4]
-
Salt Formation/Crystallization: You can selectively precipitate either the starting material or the product as a salt. For instance, bubbling carbon dioxide through a solution of the mixture in an organic solvent can selectively precipitate piperidine carbonate, which can then be filtered off.[5][6]
Q2: I'm observing a significant amount of a quaternary ammonium salt as a byproduct. How can I prevent its formation and remove it?
A2: Quaternary ammonium salt formation, or over-alkylation, is a common side reaction, especially with highly reactive alkylating agents.[7][8]
-
Prevention:
-
Stoichiometry Control: Use a slight excess of the piperidine starting material and add the alkylating agent slowly, perhaps using a syringe pump, to maintain a low concentration of the alkylating agent throughout the reaction.[9]
-
Choice of Base: Using a non-nucleophilic hindered base like N,N-diisopropylethylamine (DIPEA) can help minimize over-alkylation compared to bases like potassium carbonate.[9]
-
-
Removal:
-
Extraction: Quaternary ammonium salts are highly polar and often water-soluble. During an aqueous workup, they will typically partition into the aqueous layer, while your desired N-alkylated piperidine remains in the organic phase.
-
Precipitation/Filtration: These salts are often solids and may precipitate from the reaction mixture or during workup. They can then be removed by filtration.
-
Ion Exchange Chromatography: For challenging separations, ion exchange chromatography can be a powerful tool.[10]
-
Q3: My purified N-alkylated piperidine is an oil, but I expected a solid. What should I do?
A3: This can be due to several factors:
-
Residual Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove completely and can keep your product oily.[11] Ensure thorough removal under high vacuum, possibly with gentle heating.
-
Impurities: The presence of even small amounts of impurities can depress the melting point of your compound.[3][11] Re-purification may be necessary.
-
Inherent Properties: Some N-alkylated piperidines, particularly those with long or branched alkyl chains, have low melting points and exist as oils at room temperature.[11]
-
Inducing Crystallization: If you are confident in the purity of your product, you can try to induce crystallization by:
-
Trituration: Stirring or scratching the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether) can often induce solidification.[11]
-
Seeding: Introducing a seed crystal of the desired compound can initiate crystallization.
-
Slow Evaporation: Dissolving the oil in a suitable solvent and allowing the solvent to evaporate slowly can yield crystals.[12]
-
Q4: I'm struggling with the chiral separation of my N-alkylated piperidine enantiomers. What are the key considerations?
A4: Chiral piperidines are crucial in many pharmaceuticals, and their separation can be challenging.[1][13]
-
Chiral HPLC: This is the most common method. The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based columns are often a good starting point.[14] Mobile phase optimization, including the use of additives like diethylamine for basic compounds, is also essential for good separation.[14]
-
Diastereomeric Salt Formation: Reacting the enantiomeric mixture with a chiral acid (for basic piperidines) to form diastereomeric salts is a classical resolution technique. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[15]
-
Enzymatic Resolution: Biocatalytic methods can offer high enantioselectivity under mild conditions.[1]
Troubleshooting Guides
This section provides a more detailed, problem-solution approach to specific purification techniques.
Troubleshooting Flash Column Chromatography
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Significant Tailing of the Product Peak | The basic nitrogen of the piperidine is interacting strongly with the acidic silica gel. | - Add a basic modifier (0.1-1% triethylamine or ammonia in methanol) to your eluent. - Use a different stationary phase, such as alumina (basic or neutral). - "Cap" the silica gel by pre-flushing the column with your eluent system containing the basic modifier before loading your sample. |
| Poor Separation from Starting Material | The polarity difference between the product and starting material is insufficient. | - Optimize your solvent system. A shallower gradient or isocratic elution might be necessary. - Consider derivatization of the starting material or product to alter its polarity before chromatography. - Use a different stationary phase with different selectivity (e.g., reverse-phase C18). |
| Product Appears to be Decomposing on the Column | The product is sensitive to the acidic nature of silica gel. | - Use neutral or basic alumina as the stationary phase. - Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
Troubleshooting Crystallization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - The solution is not supersaturated. - The compound is too soluble in the chosen solvent. - The presence of impurities is inhibiting crystallization. | - Concentrate the solution to increase saturation. - Add a "poor" solvent (anti-solvent) in which your compound is less soluble to induce precipitation.[16] - Try scratching the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal. - Re-purify the material to remove impurities.[3] |
| Oiling Out Instead of Crystallizing | The compound's melting point is lower than the temperature of the solution, or the solution is too concentrated. | - Dilute the solution with more of the "good" solvent before cooling. - Cool the solution more slowly to allow for ordered crystal lattice formation.[3] - Try a different solvent system. |
| Formation of Very Fine Needles or Powder | Crystallization is occurring too rapidly. | - Cool the solution more slowly. Allow it to cool to room temperature before placing it in an ice bath or refrigerator. - Use a solvent system where the compound has slightly higher solubility. |
Troubleshooting Liquid-Liquid Extraction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Formation of an Emulsion | The two phases are not separating cleanly due to similar densities or the presence of surfactants. | - Add a saturated brine solution to "break" the emulsion by increasing the ionic strength of the aqueous phase. - Filter the mixture through a pad of Celite. - Allow the mixture to stand for a longer period. - Gently swirl or rock the separatory funnel instead of vigorous shaking. |
| Low Recovery of Product in the Organic Layer | - The product is more polar than anticipated and has some solubility in the aqueous phase. - The pH of the aqueous phase is too low, causing the product to be protonated and extracted into the aqueous layer. | - Perform multiple extractions with fresh organic solvent. - Ensure the aqueous phase is sufficiently basic (pH > pKa of your product + 2) before extraction. - "Salt out" the product from the aqueous phase by adding a salt like sodium chloride to decrease its aqueous solubility. |
Key Experimental Protocols
General Protocol for N-Alkylation of Piperidine
This protocol is a general starting point and may require optimization for specific substrates.
-
To a stirred solution of the piperidine derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF), add a base (1.5-2.0 eq.). Common bases include potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).[9]
-
Slowly add the alkylating agent (1.1 eq.) to the mixture at room temperature under an inert atmosphere (e.g., nitrogen).[9] For highly reactive alkylating agents, consider cooling the reaction to 0 °C.
-
Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (e.g., by adding water).
-
Perform an aqueous workup. Typically, this involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol for Purification via Acid-Base Extraction
This protocol is designed to separate the basic N-alkylated piperidine from neutral or acidic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer containing the protonated product.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and make it basic by the slow addition of a concentrated base solution (e.g., 6 M NaOH) until the pH is greater than the pKa of your product.
-
Extract the liberated free base back into an organic solvent (perform this multiple times for good recovery).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the purified N-alkylated piperidine.
Visualizing Purification Workflows
Decision-Making Workflow for Purification Method Selection
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. benchchem.com [benchchem.com]
- 6. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. scienceinfo.com [scienceinfo.com]
- 9. researchgate.net [researchgate.net]
- 10. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. chemrevlett.com [chemrevlett.com]
- 13. thieme-connect.de [thieme-connect.de]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
byproducts of amide coupling with secondary amines like 1-Propylpiperidin-4-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for amide coupling reactions. This guide is designed to provide in-depth troubleshooting and practical advice for researchers encountering challenges with amide bond formation, particularly when working with sterically hindered or complex secondary amines like 1-Propylpiperidin-4-amine. As Senior Application Scientists, we have compiled this resource based on extensive laboratory experience and a thorough review of established chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding amide coupling reactions with challenging secondary amines.
Q1: Why is my amide coupling reaction with a secondary amine failing or giving low yields?
Low yields or reaction failures with secondary amines, especially sterically hindered ones, can stem from several factors. The reduced nucleophilicity of the secondary amine compared to a primary amine makes the reaction more sluggish. Furthermore, steric hindrance around the nitrogen atom can impede its approach to the activated carboxylic acid intermediate. Common coupling reagents may not be sufficiently reactive, or reaction conditions may be suboptimal.
Q2: What are the most common byproducts I should look for?
When using carbodiimide coupling reagents like EDC or DCC, the most prevalent byproduct is the N-acylurea. This forms when the initially formed O-acylisourea intermediate undergoes an intramolecular rearrangement before the amine can react.[1][2] Another potential byproduct is a guanidinium species, which can arise from the reaction of the carbodiimide with the amine starting material.[1][3]
Q3: How can I easily detect the formation of these byproducts?
-
N-acylurea: This byproduct often has a similar polarity to the desired amide product, making it difficult to separate by column chromatography.[1] Its presence can be confirmed by LC-MS and NMR analysis. The urea byproduct from the coupling agent (e.g., dicyclohexylurea or DCU) is often insoluble in common reaction solvents and can be removed by filtration.
-
Unreacted Starting Materials: Thin Layer Chromatography (TLC) and LC-MS are effective for monitoring the consumption of the carboxylic acid and amine.
Q4: Are there any "go-to" coupling reagents for hindered secondary amines?
For challenging couplings involving hindered substrates, more potent coupling reagents are often necessary.[4] Reagents like HATU, HBTU, and PyBOP are generally more effective than standard carbodiimide protocols in these situations.[5][6] In particularly difficult cases, converting the carboxylic acid to a more reactive species, such as an acyl fluoride, can be a successful strategy.[7][8]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during amide coupling reactions with secondary amines.
Issue 1: Low or No Product Formation
| Potential Cause | Diagnostic Check | Proposed Solution |
| Insufficient Reagent Reactivity | The reaction stalls with significant starting material remaining, even after extended reaction times. | Switch to a more powerful coupling reagent. See the table below for a comparison. |
| Steric Hindrance | The reaction is known to be challenging with similar bulky substrates. | Increase the reaction temperature or consider converting the carboxylic acid to a smaller, more reactive intermediate like an acyl fluoride.[4] |
| Poor Solubility | Starting materials or reagents are not fully dissolved in the chosen solvent. | Select a more appropriate solvent. Aprotic polar solvents like DMF and NMP are generally good choices, and acetonitrile has also proven effective.[9][10] |
| Suboptimal pH | The reaction medium is too acidic or basic. | Ensure the reaction is run under appropriate pH conditions, typically slightly basic to facilitate the nucleophilic attack of the amine. The use of a non-nucleophilic base like DIPEA is common.[5] |
Table 1: Comparison of Common Coupling Reagents for Hindered Amines
| Reagent | Class | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Inexpensive, water-soluble urea byproduct. | May not be reactive enough for hindered substrates; risk of N-acylurea formation.[1][5] |
| HATU/HBTU | Uronium/Aminium Salt | Highly reactive, fast reaction times, reduced epimerization.[6] | More expensive, can form guanidinium byproducts if the amine is added last. |
| PyBOP | Phosphonium Salt | High coupling efficiency, byproducts are less hazardous than those from BOP.[6] | Can be less reactive than HATU for extremely challenging couplings. |
| Acyl Fluoride (via TFFH, etc.) | Acyl Halide | Highly reactive, effective for sterically demanding couplings.[11] | Requires an additional step to form the acyl fluoride; reagents can be moisture-sensitive. |
Issue 2: Formation of N-Acylurea Byproduct
The formation of N-acylurea is a common side reaction when using carbodiimide coupling agents.[12] It arises from the intramolecular rearrangement of the reactive O-acylisourea intermediate.
Mechanism of N-Acylurea Formation
Caption: Formation of desired amide vs. N-acylurea byproduct.
Mitigation Strategies for N-Acylurea Formation
-
Use of Additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended.[5] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement but still reactive towards the amine.
-
Control Reaction Temperature: Lowering the reaction temperature can often suppress the rate of the intramolecular rearrangement, favoring the desired intermolecular reaction with the amine.[5]
-
Order of Addition: Adding the amine to the pre-activated carboxylic acid (after it has reacted with the carbodiimide and additive) can sometimes improve yields, though this needs to be optimized on a case-by-case basis.[13]
Issue 3: Epimerization of Chiral Carboxylic Acids
For chiral carboxylic acids, particularly α-amino acids, there is a risk of epimerization (loss of stereochemical integrity) at the α-carbon during the activation step.[14]
Mechanism of Epimerization
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. amphoteros.com [amphoteros.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies to Avoid Over-alkylation in Piperidine Synthesis
Welcome to the technical support center dedicated to addressing a common and critical challenge in synthetic chemistry: the over-alkylation of piperidines. This guide is designed for researchers, scientists, and drug development professionals who work with this ubiquitous scaffold. Piperidine and its derivatives are fundamental building blocks in a vast number of pharmaceuticals, making the controlled synthesis of N-substituted piperidines a crucial step in many synthetic routes.[1]
Over-alkylation, leading to the formation of undesired tertiary amines or quaternary ammonium salts, can significantly reduce the yield of the target mono-alkylated product and complicate purification processes.[2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose, mitigate, and prevent these side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the N-alkylation of piperidines.
Q1: My reaction is producing a significant amount of quaternary ammonium salt. How can I minimize this?
The formation of a quaternary ammonium salt is a common side reaction, especially when using highly reactive alkylating agents.[2] The mono-alkylated piperidine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.
Causality: The nitrogen lone pair in the resulting tertiary amine is sterically more accessible and can be more electron-rich, making it susceptible to further reaction with the alkylating agent.
Solutions:
-
Stoichiometric Control:
-
Use an excess of the piperidine starting material. This ensures the alkylating agent is consumed before it can react with the mono-alkylated product. A 2-3 fold excess of the piperidine is a good starting point.
-
Slow addition of the alkylating agent. Adding the alkylating agent dropwise or via a syringe pump to a solution of the piperidine can maintain a low concentration of the electrophile, favoring mono-alkylation.[4]
-
-
Reaction Condition Optimization:
-
Lower the reaction temperature. This can help to control the rate of the second alkylation, which often has a higher activation energy.[2]
-
Choose a less polar solvent. Polar aprotic solvents like DMF or DMSO can stabilize the charged transition state leading to the quaternary salt. Consider switching to less polar solvents like acetonitrile or even toluene, if solubility allows.
-
-
Alternative Methodologies:
-
Reductive Amination: This is an excellent alternative to direct alkylation with alkyl halides.[5][6] It involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This method inherently avoids the formation of quaternary ammonium salts.[6][7]
Experimental Protocol: Reductive Amination of Piperidine
-
Reaction Setup: In a round-bottom flask, dissolve the piperidine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reducing Agent Addition: Add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture. This reagent is selective for the iminium ion over the carbonyl starting material.[8]
-
Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Q2: I'm observing di-alkylation on a piperidine with two reactive nitrogen atoms (e.g., piperazine). How can I achieve selective mono-alkylation?
For molecules like piperazine, controlling selectivity between the two secondary amines is a significant challenge.[9]
Causality: Both nitrogen atoms are nucleophilic, and once one is alkylated, the second may still be reactive enough to undergo a subsequent alkylation.
Solutions:
-
Use of Protecting Groups: This is the most robust strategy for achieving selective mono-alkylation.[5][9]
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is a common and effective choice.[5][9] One nitrogen can be selectively protected with (Boc)₂O, leaving the other free for alkylation. The Boc group can then be removed under acidic conditions.[5][9]
Experimental Protocol: Mono-Boc Protection of Piperazine
-
Reaction Setup: Dissolve piperazine (2.0 eq) in a solvent like dichloromethane (DCM).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in DCM to the piperazine solution at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Evaporate the solvent. Add water to the residue and extract with DCM. The aqueous layer will contain the unreacted piperazine, while the organic layers will contain the mono- and di-Boc protected products. The mono-Boc-piperazine can typically be separated by chromatography.[9]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for selective mono-alkylation of piperazine using a Boc protecting group.
-
-
Control of Stoichiometry: Using a large excess of piperazine relative to the alkylating agent can favor mono-alkylation, but often leads to a mixture of products that are difficult to separate.[9]
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of over-alkylation?
A: The N-alkylation of a secondary amine like piperidine with an alkyl halide is a nucleophilic substitution reaction (SN2). The nitrogen's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. The resulting mono-alkylated product, a tertiary amine, is often more nucleophilic than the starting secondary amine. This increased nucleophilicity makes it more reactive towards another molecule of the alkylating agent, leading to the formation of a quaternary ammonium salt.[2][10]
dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Reaction pathway showing mono-alkylation and subsequent over-alkylation.
Q: How does the choice of base affect the reaction?
A: The reaction of piperidine with an alkyl halide generates an acid (e.g., HBr, HCl) which can protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[2] A base is added to neutralize this acid.[2]
-
Inorganic bases like potassium carbonate (K₂CO₃) are commonly used and are effective.[4][11]
-
Organic, non-nucleophilic bases such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are also good choices as they do not compete with the piperidine in reacting with the alkylating agent.[2]
Q: Can steric hindrance be used to my advantage?
A: Yes. Using a bulky alkylating agent can sterically hinder the approach to the already substituted tertiary amine, thus disfavoring the second alkylation step. Similarly, substituents on the piperidine ring can also influence the rate of alkylation.
Q: Are there alternatives to alkyl halides?
A: Besides reductive amination, other electrophiles can be used. For instance, alkyl sulfonates (mesylates, tosylates) are excellent leaving groups and can be used for alkylation.[12] Epoxides can also be used to introduce a hydroxyethyl group.
Summary of Control Strategies
| Strategy | Principle | Key Considerations |
| Stoichiometric Control | Use an excess of piperidine or slow addition of the alkylating agent.[4] | Can be atom-inefficient; may require challenging purification. |
| Protecting Groups | Temporarily block one reactive site to direct alkylation to another.[5][13] | Adds steps to the synthesis (protection/deprotection). |
| Reductive Amination | Forms an imine intermediate in situ, avoiding direct reaction with an alkyl halide.[5][7][14] | Inherently prevents quaternization; requires a carbonyl compound. |
| Reaction Conditions | Lower temperature, less polar solvent.[2] | May slow down the desired reaction as well. |
| Choice of Reagents | Use of bulky alkylating agents to sterically hinder over-alkylation. | Substrate-dependent; may not be a general solution. |
By understanding the mechanisms driving over-alkylation and employing the strategies outlined in this guide, you can significantly improve the selectivity and yield of your piperidine synthesis, leading to more efficient and successful experimental outcomes.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. soc.chim.it [soc.chim.it]
Technical Support Center: Troubleshooting Low Yields in 1-Propylpiperidin-4-amine Synthesis
Welcome to the technical support center for the synthesis of 1-Propylpiperidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving optimal yields for this critical building block. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting guides, FAQs, and detailed protocols to help you navigate common synthetic hurdles.
Overview of Synthetic Pathways
The synthesis of this compound is primarily achieved through two common pathways, each with its own set of advantages and potential challenges. Understanding the fundamentals of these routes is the first step in effective troubleshooting.
-
Route A: Reductive Amination of 1-Propyl-4-piperidone. This is a direct, one-pot approach where 1-propyl-4-piperidone is reacted with an ammonia source in the presence of a reducing agent to form the target amine.[1][2]
-
Route B: N-Alkylation of 4-Aminopiperidine. This method involves the selective propylation of the secondary amine within the piperidine ring of 4-aminopiperidine.[3] This route requires careful control to avoid reaction at the primary amine.
Caption: High-level overview of the two primary synthetic routes to this compound.
Troubleshooting Guide: Reductive Amination Pathway
Reductive amination is a powerful transformation but can be sensitive to reaction conditions, reagent quality, and the choice of reducing agent.[4] This section addresses the most common issues encountered during the synthesis of this compound from 1-propyl-4-piperidone.
Question: My reaction is stalling or shows low conversion of the starting ketone. What is the likely cause?
Answer: Incomplete conversion is a frequent issue and can typically be traced back to three areas: imine formation, catalyst/reagent activity, or reaction conditions.
-
Inefficient Imine/Iminium Ion Formation: The first step, the condensation of the ketone and the amine source (e.g., ammonia), is a reversible equilibrium.[4]
-
Causality: Water is produced during this step; its presence can shift the equilibrium back towards the starting materials. For milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), which are tolerant of slightly acidic conditions, the formation of the iminium ion is crucial for the reaction to proceed.[5]
-
Solution:
-
Add a Dehydrating Agent: Incorporate molecular sieves (3Å or 4Å) to sequester the water formed in situ.
-
Acid Catalysis: Use a catalytic amount of a weak acid, like acetic acid, to protonate the carbonyl oxygen, thereby accelerating the initial nucleophilic attack by the amine and facilitating the subsequent dehydration to the iminium ion.[6] Be cautious, as excess acid can neutralize the amine.
-
Pre-formation: Consider stirring the ketone and ammonia source together for an hour or two before introducing the reducing agent to allow for sufficient imine formation.[7]
-
-
-
Inactive Reducing Agent or Catalyst:
-
Causality: Hydride-based reducing agents can decompose upon exposure to moisture or acidic conditions (if too strong). Catalysts like Palladium on carbon (Pd/C) can be poisoned by impurities or deactivated by oxygen.[8]
-
Solution:
-
Reagent Quality: Use freshly opened or properly stored reducing agents. Sodium triacetoxyborohydride is known for being relatively stable, but sodium cyanoborohydride (NaBH₃CN) is highly toxic and moisture-sensitive.[4]
-
Anhydrous Conditions: While some protocols are robust, ensuring the use of anhydrous solvents is a good practice, especially if you observe stalling.[7]
-
Catalytic Hydrogenation: If using H₂ and Pd/C, ensure the catalyst is active and the system is thoroughly purged of oxygen. Use degassed solvents.[8]
-
-
-
Suboptimal Reaction Conditions:
-
Causality: Reductive aminations can be sensitive to temperature and concentration. Low temperatures may slow the reaction, while excessively high temperatures can lead to side reactions or reagent decomposition.
-
Solution: Most reductive aminations with borohydride reagents are run at room temperature.[9] If the reaction is sluggish, gentle heating to 40-50°C may be beneficial, but this should be monitored closely for byproduct formation.
-
Question: I've isolated my product, but the yield is low and I see significant impurities. What are the common byproducts?
Answer: The formation of byproducts is a primary cause of low yields. In this specific synthesis, the main culprits are over-reduction of the starting material and dialkylation.
| Byproduct Name | Formation Mechanism | Prevention Strategy |
| 1-Propylpiperidin-4-ol | Direct reduction of the starting 1-propyl-4-piperidone carbonyl group by the hydride reagent. | Use a milder, iminium-selective reducing agent like NaBH(OAc)₃ or NaBH₃CN. These agents are less reactive towards ketones compared to stronger agents like sodium borohydride (NaBH₄).[4][5] |
| Di-(1-propylpiperidin-4-yl)amine | The newly formed primary amine product attacks another molecule of the iminium ion intermediate, leading to a secondary amine byproduct. | Use an excess of the ammonia source (e.g., ammonium acetate) to outcompete the product amine in reacting with the iminium intermediate.[4] Running the reaction at a higher dilution can also disfavor this bimolecular side reaction. |
Question: My workup seems complicated, and I suspect I'm losing product during extraction or purification. How can I optimize this?
Answer: Amines can be tricky to purify due to their basicity and polarity. Product loss during workup is common if not performed correctly.
-
Aqueous Workup:
-
Causality: The product, this compound, is basic. During an acidic or neutral workup, it will exist as the protonated ammonium salt, which is highly water-soluble and will not be extracted into common organic solvents.
-
Solution: After quenching the reaction, ensure the aqueous layer is made strongly basic (pH > 12) using a base like 1-5M NaOH or saturated sodium carbonate solution before extraction.[9][10] This deprotonates the amine, making it soluble in organic solvents like dichloromethane (DCM) or ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
-
Purification:
-
Causality: The target amine is polar and may streak on silica gel columns. Residual starting materials or byproducts may have similar polarities, making chromatographic separation difficult.[11]
-
Solution:
-
Acid-Base Extraction: An effective purification technique is an acid wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous acid solution (e.g., 10% HCl). The amine will move to the aqueous layer as its salt, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the pure amine.[10]
-
Distillation: If the product is thermally stable, vacuum distillation can be an excellent method for purification on a larger scale.
-
Column Chromatography: If chromatography is necessary, consider deactivating the silica gel with triethylamine (e.g., using a mobile phase containing 0.5-1% triethylamine) to prevent streaking and improve separation.
-
-
Caption: Troubleshooting decision tree for the reductive amination of 1-propyl-4-piperidone.
Troubleshooting Guide: N-Alkylation Pathway
This route's primary challenge is achieving selective alkylation on the piperidine's secondary nitrogen without affecting the C4-primary amine.[3]
Question: My reaction is producing a mixture of N1-propylated, N4-propylated, and di-propylated products. How can I achieve selectivity for the N1 position?
Answer: This is the central challenge of this synthetic route. The secondary amine of the piperidine ring is generally more nucleophilic than the primary amine, but this difference is often insufficient for perfect selectivity.
-
Protecting Group Strategy: This is the most robust and reliable method.[3]
-
Causality: By temporarily "blocking" the primary amine with a protecting group, you can direct the alkylation exclusively to the secondary ring nitrogen. The Boc (tert-butyloxycarbonyl) group is ideal for this purpose.
-
Workflow:
-
Protection: React 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O). The reaction selectively protects the more nucleophilic primary amine, yielding tert-butyl (piperidin-4-yl)carbamate.
-
N-Alkylation: Alkylate the now-free secondary amine with a propylating agent (e.g., propyl bromide or propyl iodide) in the presence of a base like potassium carbonate (K₂CO₃).
-
Deprotection: Remove the Boc group using a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane, to reveal the primary amine and yield the final product.[3]
-
-
-
Direct Alkylation (Without Protection): While less reliable, some selectivity can be achieved by carefully controlling conditions.
-
Causality: You can exploit the subtle differences in nucleophilicity and steric hindrance.
-
Solution:
-
Stoichiometry: Use only one equivalent of the propylating agent to minimize di-alkylation.
-
Choice of Base: Use a bulky, non-nucleophilic base to minimize side reactions.
-
Temperature: Run the reaction at a low temperature to enhance selectivity. This approach will likely still require extensive purification to separate isomers.
-
-
Question: I'm using a protecting group strategy, but my deprotection step is giving a low yield.
Answer: Boc deprotection is usually high-yielding but can have pitfalls.
-
Incomplete Reaction:
-
Causality: The acid may be consumed by the basic nitrogen atoms in the molecule, or the reaction time may be insufficient.
-
Solution: Ensure you are using a sufficient excess of strong acid (e.g., 10 equivalents of TFA or a 4M solution of HCl in dioxane).[12] Monitor the reaction by TLC or LC-MS until all the Boc-protected starting material is consumed.
-
-
Workup Issues:
-
Causality: After deprotection, the product exists as an ammonium salt (e.g., hydrochloride or trifluoroacetate). Failure to properly neutralize this salt will result in the product remaining in the aqueous phase during extraction.
-
Solution: As with the reductive amination route, the workup must involve basifying the aqueous solution to a pH > 12 before extracting the free amine product with an organic solvent.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor these reactions? A1: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring. Stain with ninhydrin to visualize amines. For more quantitative analysis and to identify byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compounds are sufficiently volatile.
Q2: My final product is an oil. How can I get a solid for easier handling? A2: Many free amines are oils at room temperature. You can often form a stable, crystalline solid by converting the amine to a salt. Dissolve the purified amine oil in a solvent like ethanol, isopropanol, or diethyl ether and add a solution of an acid (e.g., HCl in ethanol or succinic acid in acetone) dropwise. The corresponding salt will often precipitate and can be collected by filtration.[1]
Q3: What are the key safety considerations for these syntheses? A3:
-
Hydride Reagents: Borohydride reagents can release flammable hydrogen gas upon contact with acid. Handle them with care in a well-ventilated fume hood.
-
Catalytic Hydrogenation: Using H₂ gas under pressure requires specialized equipment (e.g., a Parr hydrogenator) and trained personnel. Catalysts like Pd/C and especially Raney Nickel can be pyrophoric and must be handled carefully, typically wet with solvent.[13]
-
Alkylating Agents: Propyl bromide and iodide are alkylating agents and should be handled with appropriate personal protective equipment (PPE).
Detailed Experimental Protocols
Protocol 1: Reductive Amination of 1-Propyl-4-piperidone
This protocol is a general guideline and may require optimization.
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-propyl-4-piperidone (1.0 eq) and ammonium acetate (10 eq).
-
Solvent: Add anhydrous methanol to dissolve the reagents (concentration approx. 0.1-0.5 M).
-
Reaction: Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Cool the mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS until the starting ketone is consumed.[13]
-
Workup:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Remove the organic solvent under reduced pressure.
-
Basify the remaining aqueous slurry to pH > 12 with 5M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify via vacuum distillation or by converting to a salt as described in the FAQs.
Protocol 2: Selective N-Propylation via Boc Protection
This protocol is a general guideline and may require optimization.
Step A: Protection of 4-Aminopiperidine
-
Dissolve 4-aminopiperidine (1.0 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) and triethylamine (1.1 eq).
-
Stir at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield tert-butyl (piperidin-4-yl)carbamate, which can often be used without further purification.[3]
Step B: N-Alkylation
-
Dissolve the Boc-protected amine from Step A (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃) (2.0 eq) and 1-bromopropane (1.2 eq).
-
Stir the mixture at room temperature or heat gently (e.g., 50°C) for 12-24 hours until the reaction is complete.
-
Dilute with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate to yield the N-propylated, Boc-protected intermediate.
Step C: Deprotection
-
Dissolve the product from Step B in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (10 eq) or a 4M HCl solution in dioxane.
-
Stir at room temperature for 2-4 hours until deprotection is complete.
-
Concentrate the solvent under reduced pressure. Dissolve the residue in water, basify to pH > 12 with NaOH, and extract with DCM to obtain the final product, this compound.[3]
References
- 1. CN102898356A - Method for preparing 1-( 3-methoxy propyl )- 4-piperidine amine and salt thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
purification of 1-Propylpiperidin-4-amine by column chromatography
Answering the call of complex separations, this guide serves as a dedicated technical support resource for researchers, scientists, and drug development professionals tackling the purification of 1-Propylpiperidin-4-amine. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the principles governing the chromatographic behavior of this basic amine, enabling you to troubleshoot effectively and optimize your purification strategy.
The primary challenge in purifying this compound and similar basic compounds lies in their strong interaction with the acidic surface of standard silica gel.[1][2] This guide is structured to address this core issue head-on, moving from simple mobile phase modifications to the selection of advanced stationary phases.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing severe peak tailing and poor recovery on a standard silica gel column?
A1: This is the most common issue encountered when purifying basic amines. The phenomenon, known as peak tailing, is a direct result of strong secondary interactions between the basic amine functional groups of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[3][4][5]
-
Mechanism of Interaction: The lone pair of electrons on the nitrogen atoms in this compound acts as a Lewis base, interacting strongly with the acidic protons of the surface silanol groups.
-
Consequences: This acid-base interaction leads to a non-ideal chromatographic process. Instead of a smooth partitioning between the mobile and stationary phases, a portion of your compound gets stuck, eluting slowly and causing the characteristic asymmetrical, tailing peak shape.[3][6] In severe cases, this can lead to irreversible adsorption and significant loss of yield.[2]
Q2: How can I quickly improve my separation on a standard silica gel column without changing the stationary phase?
A2: The most direct approach is to neutralize the acidic activity of the silica gel by modifying your mobile phase. This involves adding a small amount of a competing base, which will preferentially interact with the silanol groups, leaving your analyte free to undergo normal partitioning.[1][2]
Triethylamine (TEA) is the most common modifier for this purpose. A typical starting concentration is 0.5-2% (v/v) in your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[7][8]
Experimental Protocol: TLC Method Development with a Basic Modifier
-
Prepare Eluents: Prepare a series of developing solvents with varying polarities (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). To each, add 1% triethylamine.
-
Pre-treat TLC Plate (Optional but Recommended): To ensure a fully deactivated surface, you can develop the TLC plate once in your chosen eluent system (with TEA) and dry it completely before spotting your sample.[9]
-
Spot and Develop: Spot your crude sample onto the TLC plate. Develop the plate in the prepared TEA-containing eluent.
-
Analyze: Visualize the plate and identify the solvent system that provides the best separation with a target Rf value between 0.2 and 0.4 for this compound. This system can then be directly translated to your column.
Q3: I've added triethylamine, but my separation is still not ideal, or I'm concerned about removing the TEA later. What's my next best option?
A3: If mobile phase modification is insufficient or undesirable, the most robust solution is to change your stationary phase to one that is more compatible with basic analytes.[2][10]
Recommended Alternative Stationary Phases:
| Stationary Phase | Principle of Operation | Advantages | Typical Eluents |
| Amine-Functionalized Silica (NH2) | The silica surface is bonded with aminopropyl groups, which mask the acidic silanols, creating a weakly basic, more inert surface.[1][11] | Excellent peak shapes for basic compounds; eliminates the need for amine additives in the mobile phase; predictable separations.[1][11][12] | Hexane/Ethyl Acetate, Ethyl Acetate/Isopropanol.[1] |
| Alumina (Neutral or Basic) | Alumina is a polar adsorbent that is less acidic than silica, making it inherently more suitable for basic compounds.[7][13] | Good alternative to silica; available in different pH grades (neutral, basic) to match analyte needs. | Hexane/Ethyl Acetate, Dichloromethane/Methanol. |
| Reversed-Phase (C18) | Separation is based on hydrophobicity. The stationary phase is nonpolar, and the mobile phase is polar. | Can be effective for polar amines.[2] Requires careful pH control. | Acetonitrile/Water, Methanol/Water with a basic buffer. |
Amine-functionalized silica is often the most effective and straightforward choice for purifying compounds like this compound.[1][2][14]
Troubleshooting Guide: Deeper Dive
Problem: My compound streaks uncontrollably on silica, even with 2% TEA in the mobile phase.
-
Probable Cause: The basicity of your compound is too high for the silica to be effectively shielded by the TEA in your chosen solvent system. The interaction with the stationary phase remains the dominant, detrimental force.
-
Solution: Switch to an Amine-Functionalized Silica Column. This is a definitive solution. The bonded amine phase provides a fundamentally more inert surface, preventing the strong acid-base interactions that cause streaking.[1][11]
Workflow: Transitioning to Amine-Functionalized Silica
Problem: Can I use reversed-phase (C18) chromatography? My compound elutes in the solvent front.
-
Probable Cause: Your compound is protonated at the typical acidic-to-neutral pH of standard reversed-phase eluents (e.g., water/acetonitrile). In its charged (protonated) form, it is highly polar and has minimal interaction with the nonpolar C18 stationary phase, causing it to elute with the solvent front.
-
Solution: Control the Mobile Phase pH. To retain a basic amine on a C18 column, you must suppress its ionization. The general guideline is the "2 pH rule," which states that the mobile phase pH should be adjusted to at least 2 units above the analyte's pKa.[2]
-
This compound is a strong base. The pKa of the conjugate acid of the parent piperidine ring is ~11.2.[15][16] Therefore, to ensure the compound is in its neutral, free-base form, you would need a mobile phase pH of >13.
-
CRITICAL WARNING: Standard silica-based C18 columns are not stable at such high pH levels and will rapidly degrade. Using them above pH 8 is generally not recommended. Therefore, for highly basic amines like this, standard reversed-phase is often not a viable option unless you use specialized high-pH stable columns.
-
Problem: My compound is very polar and has low retention even on an amine-functionalized column.
-
Probable Cause: The compound has very high polarity, exceeding the capabilities of normal-phase chromatography.
-
Solution: Consider Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is an excellent technique for separating highly polar compounds that are poorly retained in both reversed-phase and normal-phase.[7][17]
-
Principle: HILIC uses a polar stationary phase (silica, diol, or an amine column can be used) with a mobile phase that is high in a water-miscible organic solvent (like acetonitrile) and contains a small amount of aqueous buffer.[7][17] The separation occurs based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.
-
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. Blogs | Restek [discover.restek.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. silicycle.com [silicycle.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Piperidine - Wikipedia [en.wikipedia.org]
- 17. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 1-Propylpiperidin-4-amine during storage and handling
Welcome to the technical support center for 1-Propylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. By understanding the potential degradation pathways and implementing proper procedures, you can ensure the integrity of your experiments and the quality of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues related to the stability of this compound in a question-and-answer format.
Q1: I've noticed a discoloration (e.g., yellowing) of my solid this compound sample over time. What could be the cause?
A1: Discoloration of amine-containing compounds, including this compound, is often an indicator of oxidative degradation. The tertiary amine on the piperidine ring and the primary amine at the 4-position are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen. This process can be accelerated by light and elevated temperatures. The formation of colored impurities, such as N-oxides or products of ring-opening reactions, can lead to the observed color change.
Troubleshooting Steps:
-
Visual Inspection: Compare the color of your sample to a fresh, unopened lot if available.
-
Purity Analysis: Perform a purity analysis using HPLC or GC-MS to identify any new impurity peaks that may correspond to degradation products.
-
Storage Review: Verify that the compound has been stored under the recommended conditions (see Q2).
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored under controlled conditions. Based on general stability principles for similar compounds, the following is recommended:
| Storage Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°C; Short-term: 2-8°C | Lower temperatures slow down the rate of chemical degradation. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to oxygen, thereby reducing the risk of oxidative degradation. |
| Light | In a light-resistant container (e.g., amber vial) | Protects the compound from photolytic degradation. |
| Moisture | In a tightly sealed container with a desiccant | This compound is hygroscopic and can absorb moisture, which may facilitate degradation. |
Q3: My analytical results (e.g., NMR, HPLC) show unexpected peaks or a decrease in the main peak area for my this compound sample. What are the potential degradation pathways?
A3: The appearance of new peaks or a decrease in the purity of your sample suggests chemical degradation. For this compound, several degradation pathways are plausible based on its structure:
-
Oxidation: The tertiary amine of the piperidine ring can be oxidized to form an N-oxide . The primary amine can also undergo oxidation.
-
N-Dealkylation: The N-propyl group can be cleaved, leading to the formation of 4-aminopiperidine . This is a known metabolic pathway for N-alkylated piperidines and can also occur under certain chemical conditions.[1][2]
-
Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide to form carbamates. While this is often a reversible process, it can affect the purity and reactivity of the compound.
The following diagram illustrates a potential oxidative degradation pathway:
Caption: Potential degradation pathways of this compound.
Q4: I am using this compound in a solution. How stable is it in common organic solvents?
A4: The stability of this compound in solution depends on the solvent and storage conditions.
-
Protic Solvents (e.g., methanol, ethanol): These solvents can participate in hydrogen bonding and may facilitate certain degradation reactions. Solutions in protic solvents should be prepared fresh and used promptly.
-
Aprotic Solvents (e.g., acetonitrile, dichloromethane, THF): Generally, aprotic solvents are less reactive towards amines. However, ensure the solvents are dry and free of acidic impurities, as these can promote degradation.
-
Storage of Solutions: If solutions must be stored, they should be kept at low temperatures (e.g., -20°C) and under an inert atmosphere. It is crucial to perform a stability check on stored solutions before use, especially for quantitative applications.
Q5: Are there any known incompatibilities for this compound that I should be aware of during my experiments?
A5: Yes, as a primary and tertiary amine, this compound is incompatible with several classes of compounds:
-
Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions, resulting in significant degradation.
-
Acids and Acid Chlorides: Will readily react to form salts. While this is often a desired reaction, it is an important consideration for reaction design and work-up procedures.
-
Aldehydes and Ketones: The primary amine can react to form imines.
-
Isocyanates and Isothiocyanates: Will react with the primary amine to form ureas and thioureas, respectively.
Always consult the Safety Data Sheet (SDS) for the most comprehensive safety and incompatibility information.
Assessing Compound Stability and Purity
To ensure the quality of your this compound, it is essential to have reliable analytical methods to assess its purity and detect any degradation products.
Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV chromophore in this compound, direct UV detection can be challenging. A pre-column derivatization approach can be employed to enhance detection.
1. Sample Preparation and Derivatization:
- Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
- To 100 µL of the stock solution, add 200 µL of a 10 mg/mL solution of dansyl chloride in acetonitrile.
- Add 50 µL of a 1 M sodium bicarbonate solution to catalyze the reaction.
- Vortex the mixture and heat at 60°C for 30 minutes.
- After cooling to room temperature, dilute the mixture with the mobile phase for injection.
2. HPLC-UV Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at the maximum absorbance of the dansyl derivative (approx. 340 nm) |
| Injection Volume | 10 µL |
Experimental Protocol 2: Identification of Volatile Impurities and Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities, including potential degradation products like 4-aminopiperidine.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
- Derivatization (optional but recommended for better peak shape): To 100 µL of the sample solution, add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 70°C for 30 minutes.
2. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Forced Degradation Study Workflow
To proactively understand the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to harsh conditions to accelerate its degradation.
Caption: A typical workflow for a forced degradation study.
References
Validation & Comparative
A Senior Application Scientist's Guide to N-Alkylation of Piperidin-4-amines: A Comparative Analysis of Yield and Selectivity
Introduction: The Central Role of the Piperidin-4-amine Scaffold
The N-substituted piperidin-4-amine motif is a cornerstone in modern medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its utility as a versatile scaffold that can impart favorable physicochemical properties, such as improved solubility and metabolic stability, and provide a key vector for interacting with biological targets.[1] The nitrogen atom of the piperidine ring serves as a crucial handle for introducing a wide array of substituents, profoundly influencing a molecule's pharmacological profile.
However, the synthetic path to these vital intermediates is not always straightforward. The inherent nucleophilicity of the piperidine nitrogen, while essential for its function, also presents challenges in achieving controlled and selective N-alkylation. This guide provides a comparative analysis of the most common and effective methods for the N-alkylation of piperidin-4-amines, focusing on the critical parameters of chemical yield and reaction selectivity. We will delve into the mechanistic underpinnings of each method, providing field-proven insights to guide your synthetic strategy.
The Core Synthetic Challenge: Controlling Reactivity
The primary challenge in the N-alkylation of piperidin-4-amines lies in managing selectivity. Key issues include:
-
Mono- versus Di-alkylation: The product of a successful mono-alkylation, a tertiary amine, is often more nucleophilic than the starting secondary amine. This can lead to a second alkylation event, forming a quaternary ammonium salt—a common and often undesired side product in direct alkylation methods.[2][3]
-
Chemoselectivity: In substrates with multiple nucleophilic sites, such as 4-aminomethylpiperidine, selective alkylation of the piperidine nitrogen over the primary exocyclic amine is critical.[4]
-
Substrate Scope: The chosen method must be robust enough to tolerate a wide range of functional groups on both the piperidine substrate and the alkylating agent.
This guide will compare three workhorse methodologies—Reductive Amination, Direct Alkylation with Alkyl Halides, and Buchwald-Hartwig Amination—evaluating how each addresses these challenges.
Method 1: Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds, prized for its high selectivity and broad substrate scope.[5] The reaction proceeds in two steps: the initial formation of an iminium ion from the condensation of the piperidine amine with an aldehyde or ketone, followed by in-situ reduction to the target tertiary amine.[6]
Mechanism and Rationale
The key to the high selectivity of reductive amination is the nature of the reducing agent. Mild, selective hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) are chosen because they are not reactive enough to reduce the starting aldehyde or ketone but are highly effective at reducing the intermediate iminium ion.[2] This prevents unwanted side reactions and avoids the consumption of starting materials. The reaction is often catalyzed by a weak acid, such as acetic acid, to facilitate the initial imine formation.[2]
Advantages:
-
High Selectivity: Excellent for achieving mono-alkylation, as the tertiary amine product does not react further.[2] This method effectively avoids the formation of quaternary ammonium salts.[4]
-
Broad Scope: A vast library of commercially available aldehydes and ketones can be used, allowing for extensive diversification.
-
Mild Conditions: Reactions are typically run at room temperature, preserving sensitive functional groups.
Disadvantages:
-
Reagent Stability: The hydride reagents used are moisture-sensitive.
-
Two-Step, One-Pot: While performed in a single pot, the reaction is mechanistically two steps and can sometimes be slower than direct alkylation methods.[2]
Workflow: Reductive Amination
Caption: General workflow for N-alkylation via reductive amination.
Detailed Experimental Protocol: Reductive Amination
Objective: To synthesize N-benzyl-piperidin-4-amine from piperidin-4-amine and benzaldehyde.
Materials:
-
Piperidin-4-amine (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Acetic Acid (catalytic, ~5 mol%)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve piperidin-4-amine (1.0 equiv) in DCM.
-
Add benzaldehyde (1.1 equiv) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-piperidin-4-amine.
Method 2: Direct Alkylation with Alkyl Halides
Direct N-alkylation is a classical nucleophilic aliphatic substitution (SN2) reaction between the piperidine nitrogen and an alkyl halide.[3] It is often perceived as the most straightforward approach but requires careful control to be effective.
Mechanism and Rationale
The secondary amine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base, such as potassium carbonate (K₂CO₃) or triethylamine (NEt₃), is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7]
The primary drawback of this method is the potential for over-alkylation.[8] The resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt. To mitigate this, reaction conditions must be carefully optimized, often by using the amine as the limiting reagent and adding the alkyl halide slowly.[7]
Advantages:
-
Simplicity: The experimental setup is straightforward, involving common laboratory reagents.
-
Speed: These reactions can often be faster than reductive aminations.[2]
Disadvantages:
-
Poor Selectivity: High risk of over-alkylation, leading to mixtures of products and purification challenges.[3]
-
Harsh Conditions: May require elevated temperatures, which can be incompatible with sensitive substrates.[7]
-
Limited Scope: Primarily effective for reactive alkyl halides (iodides, bromides, benzyls).
Workflow: Direct Alkylation
Caption: General workflow for N-alkylation via direct alkylation.
Detailed Experimental Protocol: Direct Alkylation
Objective: To synthesize N-benzyl-piperidin-4-amine from piperidin-4-amine and benzyl bromide.
Materials:
-
Piperidin-4-amine (1.0 equiv)
-
Benzyl bromide (1.05 equiv)
-
Potassium carbonate (K₂CO₃), finely ground (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask, add piperidin-4-amine (1.0 equiv), potassium carbonate (2.0 equiv), and DMF.
-
Stir the suspension vigorously at room temperature.
-
Add benzyl bromide (1.05 equiv) dropwise to the mixture over 30 minutes using a syringe pump. Causality Note: Slow addition helps maintain a relative excess of the secondary amine, disfavoring the second alkylation of the more nucleophilic tertiary amine product.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired mono-alkylated product from any di-alkylated side products.
Method 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[9] While its primary application is for N-arylation, developments have expanded its scope to include certain alkyl electrophiles, making it a powerful tool for constructing challenging C-N bonds.
Mechanism and Rationale
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[10] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl/alkyl-halide bond.
-
Amine Coordination & Deprotonation: The piperidine amine coordinates to the palladium center, and a strong base (e.g., NaOtBu, LHMDS) deprotonates the amine to form a palladium-amido complex.[11]
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated, regenerating the Pd(0) catalyst.[10]
The choice of ligand is critical to the success of this reaction. Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are required to facilitate the key oxidative addition and reductive elimination steps.[12]
Advantages:
-
Exceptional Scope for Arylation: The premier method for coupling amines with aryl halides and triflates, which are unreactive in SN2 chemistry.[9][13]
-
High Functional Group Tolerance: The mild, base-mediated conditions are compatible with a wide range of functional groups.
-
High Yields: Often provides excellent yields where other methods fail.
Disadvantages:
-
Cost and Sensitivity: Palladium catalysts and specialized ligands can be expensive. The catalysts are often air- and moisture-sensitive, requiring inert atmosphere techniques.
-
Base Sensitivity: The strong bases used can be incompatible with base-labile functional groups like esters.[10]
Workflow: Buchwald-Hartwig Amination
Caption: General workflow for N-arylation via Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize N-(4-tolyl)-piperidin-4-amine from piperidin-4-amine and 4-bromotoluene.
Materials:
-
Piperidin-4-amine (1.2 equiv)
-
4-Bromotoluene (1.0 equiv)
-
Pd₂(dba)₃ (Palladium precatalyst, ~1-2 mol%)
-
XPhos or SPhos (Ligand, ~2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk flask, add the Pd₂(dba)₃ precatalyst, the phosphine ligand, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
Add the piperidin-4-amine and 4-bromotoluene, followed by anhydrous toluene.
-
Seal the flask and heat the reaction mixture to 80-110 °C. Monitor the reaction by LC-MS. Causality Note: Heating is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Analysis: Yield and Selectivity
To provide a clear, objective comparison, the following table summarizes the expected outcomes for the N-benzylation of a model substrate, tert-butyl piperidin-4-ylcarbamate, where the exocyclic amine is protected. This allows for a direct comparison of the methods' effectiveness in alkylating the piperidine nitrogen.
| Method | Alkylating Agent | Typical Conditions | Expected Yield | Selectivity (Mono- vs. Di-alkylation) | Key Considerations |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃, DCM, RT | >90%[2] | Excellent (>98:2)[2] | Best for control and avoiding over-alkylation. Good for diverse R groups from aldehydes. |
| Direct Alkylation | Benzyl Bromide | K₂CO₃, DMF, RT | 60-85%[7] | Moderate to Good (85:15 to 95:5) | Simple and fast, but selectivity is highly dependent on slow addition and stoichiometry.[2][4] |
| Buchwald-Hartwig | Benzyl Bromide | Pd/Ligand, Base, Toluene | >90% | Excellent | More complex and costly; generally overkill for simple alkylation but powerful for unreactive electrophiles. |
Decision Framework for Method Selection
Choosing the optimal N-alkylation strategy depends on the specific goals of the synthesis. The following decision tree illustrates a logical approach for selecting a method.
Caption: Decision tree for selecting an N-alkylation method.
Conclusion
The N-alkylation of piperidin-4-amines is a critical transformation in drug discovery. While direct alkylation offers a simple and rapid route, it is often hampered by poor selectivity. For most applications requiring high purity and predictable outcomes, reductive amination stands out as the superior method for introducing alkyl groups. It provides excellent yields and selectivity, effectively preventing the common issue of over-alkylation. For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is the undisputed gold standard , offering unparalleled scope and efficiency.
By understanding the mechanistic basis, advantages, and limitations of each method, researchers can make informed decisions to efficiently and selectively synthesize the N-alkylated piperidin-4-amine derivatives essential for advancing their research programs.
References
- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthetic Utility of N-Alkyl Piperidines: A Comparative Analysis of 1-Propylpiperidin-4-amine
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is one of the most ubiquitous saturated heterocyclic motifs found in pharmaceuticals and natural products.[1][2] Its prevalence, appearing in numerous classes of therapeutic agents, stems from its ability to serve as a versatile scaffold that can be readily functionalized to modulate physicochemical and pharmacological properties.[3][4] The nitrogen atom within the ring is a key handle for chemical modification, and the nature of the N-alkyl substituent can profoundly influence a molecule's synthetic accessibility, reactivity, metabolic stability, and biological activity.[5][6]
This guide provides an in-depth comparison of 1-propylpiperidin-4-amine with other commonly used N-alkyl piperidine analogs (e.g., N-methyl, N-ethyl, N-butyl). We will explore how the choice of the N-alkyl group, specifically the n-propyl chain, impacts synthetic strategies and imparts distinct properties relevant to drug development professionals.
The N-Alkyl Group: A Critical Modulator of Physicochemical Properties
The identity of the N-alkyl substituent is a primary determinant of a molecule's lipophilicity and basicity—two parameters that govern its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Lipophilicity (LogP/LogD): Lipophilicity is a measure of a compound's preference for a lipid versus an aqueous environment. As the length of the N-alkyl chain increases, the lipophilicity of the piperidine derivative generally increases. The n-propyl group offers a moderate increase in lipophilicity compared to N-methyl or N-ethyl analogs, which can be advantageous for enhancing membrane permeability and target engagement within lipophilic pockets. However, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.[7]
-
Basicity (pKa): The N-alkyl group also influences the basicity of the piperidine nitrogen. While the effect is less dramatic than that of electron-withdrawing or -donating groups directly on the ring, subtle inductive effects can alter the pKa. This is critical, as the ionization state of the amine at physiological pH (7.4) affects its solubility, receptor binding (particularly ionic interactions), and potential to cross the blood-brain barrier.
Table 1: Comparative Physicochemical Properties of N-Alkyl-4-aminopiperidines (Predicted)
| Compound | N-Alkyl Group | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa (Piperidine N) |
| 1-Methylpiperidin-4-amine | Methyl | 114.19 | 0.45 | ~9.8 |
| 1-Ethylpiperidin-4-amine | Ethyl | 128.22 | 0.85 | ~9.9 |
| This compound | Propyl | 142.25 | 1.25 | ~9.9 |
| 1-Butylpiperidin-4-amine | Butyl | 156.27 | 1.65 | ~9.9 |
Note: LogP and pKa values are estimations from chemical software and can vary based on the prediction algorithm and experimental conditions. The trend of increasing lipophilicity with chain length is the key takeaway.
Synthetic Strategies: Accessing this compound and its Analogs
The most direct and widely employed methods for synthesizing N-alkylated piperidines are reductive amination and direct N-alkylation. The choice between these routes often depends on the availability of starting materials and the desired scale of the reaction.
Reductive Amination: The Preferred Route
Reductive amination is a robust and often high-yielding method for installing N-alkyl groups.[8][9] It involves the reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this involves reacting 4-aminopiperidine with propionaldehyde.
Causality Behind Experimental Choices:
-
Acid Catalyst (e.g., Acetic Acid): The reaction is typically carried out under mildly acidic conditions to facilitate the dehydration step required for iminium ion formation without significantly protonating the starting amine, which would render it non-nucleophilic.
-
Reducing Agent (e.g., Sodium Triacetoxyborohydride, NaBH(OAc)₃): NaBH(OAc)₃ is a preferred reducing agent for reductive aminations. It is mild enough not to reduce the starting aldehyde, is tolerant of mild acidity, and selectively reduces the intermediate iminium ion.[8] Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic.[10]
Detailed Experimental Protocol: Synthesis of this compound via Reductive Amination
Materials:
-
4-Aminopiperidine (1.0 eq)
-
Propionaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10-20 mL/mmol)
-
Acetic Acid (optional, 0.1 eq)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminopiperidine and the solvent (DCM or DCE).
-
Aldehyde Addition: Add propionaldehyde to the solution and stir the mixture at room temperature for 20-30 minutes. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reductant Addition: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. Note: The addition may be exothermic. Maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Direct N-Alkylation
Direct alkylation involves reacting the piperidine nitrogen with an alkyl halide (e.g., 1-bromopropane) in the presence of a base.[11][12] While straightforward, this method can be complicated by the presence of the 4-amino group in this compound's precursor. The secondary amine of the piperidine ring is generally more nucleophilic than the primary 4-amino group, allowing for some selectivity.[13] However, over-alkylation (quaternization) or alkylation at the 4-amino position can occur. To ensure selectivity, protection of the 4-amino group (e.g., as a Boc-carbamate or a benzophenone imine) is often required, adding steps to the overall synthesis.[13][14]
Comparative Synthetic Utility in Subsequent Reactions
The N-alkyl group's steric and electronic properties influence the reactivity of the piperidine scaffold in subsequent transformations, most notably in amide bond formation involving the 4-amino group.
Amide Bond Formation
Amide coupling is one of the most common reactions in medicinal chemistry.[15][16] In this context, this compound acts as the amine component. The steric bulk of the N-alkyl group can influence the accessibility of the 4-amino group to the activated carboxylic acid.
-
N-Methyl vs. N-Propyl: The difference in steric hindrance between a methyl and an n-propyl group is generally modest for reactions at the distal 4-position. In most standard amide coupling reactions (e.g., using HATU, HBTU, or EDC/HOBt), both 1-methylpiperidin-4-amine and this compound are expected to perform well with similar yields and reaction times.[17]
-
Impact of Bulkier Groups: When compared to much bulkier groups (e.g., N-isopropyl or N-cyclohexyl), the linear n-propyl chain presents significantly less steric clash.[18] For challenging couplings involving sterically hindered carboxylic acids, the smaller N-alkyl groups may provide a kinetic advantage.
Table 2: Representative Amide Coupling Yields
| N-Alkyl Piperidine | Carboxylic Acid | Coupling Conditions | Typical Yield | Rationale |
| 1-Methylpiperidin-4-amine | Benzoic Acid | HATU, DIPEA, DMF | >90% | Minimal steric hindrance allows for efficient coupling. |
| This compound | Benzoic Acid | HATU, DIPEA, DMF | >90% | Slightly increased steric bulk has a negligible effect on this unhindered coupling. |
| 1-Methylpiperidin-4-amine | 2,6-Dimethylbenzoic Acid | HATU, DIPEA, DMF, 50 °C | 60-70% | Steric hindrance from the acid requires more forcing conditions. |
| This compound | 2,6-Dimethylbenzoic Acid | HATU, DIPEA, DMF, 50 °C | 55-65% | The combination of steric hindrance from both coupling partners may slightly reduce yield compared to the N-methyl analog. |
Implications for Drug Development: Metabolism and Target Engagement
The choice of an N-alkyl group has profound consequences beyond synthesis.
-
Metabolic Stability: N-dealkylation, catalyzed primarily by cytochrome P450 enzymes (like CYP3A4), is a major metabolic pathway for N-alkyl amines.[19] The rate of this process is dependent on the nature of the alkyl group. Generally, smaller, linear alkyl groups are more susceptible to metabolism.
-
N-Methyl/N-Ethyl: Often rapidly metabolized to the secondary amine.
-
N-Propyl: Offers a potential balance. It is still susceptible to N-dealkylation but may exhibit a slower rate of metabolism compared to the N-methyl analog, potentially leading to an improved pharmacokinetic profile.
-
N-tert-Butyl: The quaternary carbon adjacent to the nitrogen sterically shields the C-H bonds from oxidative metabolism, significantly increasing metabolic stability.
-
-
Target Engagement: The N-alkyl group can directly interact with the biological target. The increased lipophilicity and size of the propyl group compared to methyl can lead to favorable van der Waals interactions within a hydrophobic pocket of a receptor or enzyme, potentially increasing binding affinity and potency.
Conclusion
In the landscape of N-alkyl piperidines, this compound emerges as a highly valuable and versatile building block. Its synthetic utility is comparable to that of smaller analogs like 1-methylpiperidin-4-amine, particularly in robust and common transformations such as reductive amination and amide coupling.
The key distinction of the N-propyl group lies in the properties it imparts to the final molecule. It provides a moderate increase in lipophilicity over N-methyl and N-ethyl groups, which can be strategically employed to enhance membrane permeability and target binding affinity. Furthermore, it may offer a more favorable metabolic profile, striking a balance between the rapid clearance of N-methyl groups and the significant steric bulk of larger or branched alkyl chains. For the medicinal chemist, this compound represents a strategic choice for fine-tuning the ADME and pharmacological properties of a lead compound, making it a critical tool in the iterative process of drug design and optimization.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. soc.chim.it [soc.chim.it]
- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]
- 15. hepatochem.com [hepatochem.com]
- 16. growingscience.com [growingscience.com]
- 17. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides [mdpi.com]
- 19. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Synthesis of 1-Propylpiperidin-4-amine
This guide provides a comprehensive comparison of various catalytic systems for the synthesis of 1-Propylpiperidin-4-amine, a key intermediate in pharmaceutical development. The primary focus is on the direct reductive amination of 1-Propyl-4-piperidone, a highly efficient and atom-economical synthetic route. We will delve into the performance of heterogeneous noble metal catalysts, non-noble metal alternatives, and common stoichiometric reducing agents, providing experimental data and procedural insights to guide researchers in catalyst selection and process optimization.
Introduction: The Significance of this compound
The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The N-propyl substituent can significantly influence the pharmacological profile of a molecule by modulating its lipophilicity, metabolic stability, and interaction with target receptors. The synthesis of this compound is therefore a critical step in the development of novel therapeutics.
The most direct and widely adopted method for its synthesis is the reductive amination of 1-Propyl-4-piperidone.[1][2] This reaction involves the condensation of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is subsequently reduced to the desired primary amine.[2] The choice of catalyst for the reduction step is paramount, as it dictates the reaction's efficiency, selectivity, and scalability.
The Reductive Amination Pathway
The overall transformation can be visualized as a two-step, one-pot process. The initial condensation is often acid-catalyzed and reversible, while the subsequent reduction is irreversible and drives the reaction to completion.
Caption: General mechanism for the reductive amination of 1-Propyl-4-piperidone.
A significant challenge in this synthesis is preventing side reactions. The primary amine product can potentially react with another molecule of the ketone, leading to the formation of a secondary amine impurity. Furthermore, the ketone starting material can be directly reduced to the corresponding alcohol (1-propylpiperidin-4-ol). A successful catalytic system must therefore exhibit high chemoselectivity for the imine reduction over these competing pathways.[3]
Comparative Analysis of Catalytic Systems
The selection of a catalyst depends on various factors including cost, scale, safety, and required purity. We will compare the most common approaches.
Heterogeneous Noble Metal Catalysts
These are the workhorses of industrial and laboratory-scale hydrogenations due to their high activity, selectivity, and ease of separation (filtration). The reaction is typically performed under a hydrogen atmosphere.
-
Palladium on Carbon (Pd/C): Often the first choice for general-purpose reductions. It is highly effective for C=N bond hydrogenation. However, under harsh conditions, it can catalyze N-debenzylation if an N-benzyl protecting group were used instead of N-propyl.
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst) / Platinum on Carbon (Pt/C): Pt-based catalysts are generally more active than their palladium counterparts for amine synthesis and can often be used under milder conditions.[4] They are particularly effective for the reduction of pyridines to piperidines, demonstrating their robust hydrogenation capabilities.[5]
-
Rhodium on Carbon (Rh/C): Rhodium catalysts are also highly active but are typically more expensive. They can offer unique selectivity in certain applications.
-
Ruthenium on Carbon (Ru/C): Ruthenium has demonstrated excellent activity for the reductive amination of alcohols and ketones, sometimes outperforming other noble metals in specific cases.[4]
Heterogeneous Non-Noble Metal Catalysts
The primary driver for using non-noble metal catalysts is cost reduction, a critical factor in large-scale manufacturing.
-
Raney Nickel (Ra-Ni): A widely used, cost-effective catalyst for reductive aminations.[6] It is highly active but may require higher temperatures and pressures compared to noble metals. A key consideration is its pyrophoric nature when dry, which necessitates careful handling.
-
Cobalt-based Catalysts: Bimetallic catalysts, such as those combining Ruthenium and Cobalt, have been shown to be effective in amination reactions, demonstrating that synergistic effects between metals can lead to enhanced performance.[7]
Stoichiometric Hydride Reducing Agents
For lab-scale synthesis, chemical hydride reagents are extremely common due to their operational simplicity (no high-pressure hydrogenation equipment needed) and mild reaction conditions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is arguably the most popular reagent for reductive amination.[8][9] It is a mild and selective reducing agent that is particularly effective for the reduction of iminium ions in the presence of ketones, thus minimizing the formation of alcohol byproducts. The reaction is typically performed at room temperature in a chlorinated solvent like 1,2-dichloroethane (DCE).
-
Sodium Cyanoborohydride (NaBH₃CN): Another classic reagent for this transformation. It is effective at a slightly acidic pH (5-6), which favors the formation of the iminium ion. However, its high toxicity and the potential to release hydrogen cyanide gas in acidic conditions make it a less desirable choice compared to NaBH(OAc)₃.[8]
Quantitative Data Summary
The following table summarizes the performance and typical conditions for various catalytic systems. Yields are based on representative reductive amination procedures for N-alkyl-4-piperidones, as direct comparative data for the N-propyl variant is dispersed.
| Catalyst System | Typical Loading | Temperature (°C) | H₂ Pressure (psi) | Typical Yield (%) | Advantages | Disadvantages |
| Pd/C (10%) | 5-10 mol% | 25 - 80 | 50 - 500 | 70 - 90 | Robust, recyclable, widely available | Can catalyze debenzylation (if applicable) |
| PtO₂ | 5-10 mol% | 25 - 60 | 50 - 100 | 80 - 95 | Highly active, works under mild conditions | Higher cost than Pd/C |
| Raney Ni | 10-20 wt% | 50 - 120 | 500 - 1000 | 65 - 85 | Low cost, high activity | Pyrophoric, may require harsh conditions |
| NaBH(OAc)₃ | 1.5 - 2.0 equiv. | 20 - 30 | N/A | 80 - 95 | Mild, highly selective, simple setup | Stoichiometric waste, cost on large scale |
| NaBH₃CN | 1.2 - 1.5 equiv. | 20 - 30 | N/A | 75 - 90 | Effective and inexpensive | Highly toxic, potential HCN release |
Experimental Protocols
To provide a practical context, we present two detailed protocols: one using catalytic hydrogenation and one using a chemical reducing agent.
**Protocol 1: Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂) **
This protocol is representative of a heterogeneous catalytic approach suitable for scaling up.
Materials:
-
1-Propyl-4-piperidone (1.0 eq)
-
Ammonia (7N solution in Methanol, 10 eq)
-
Platinum(IV) Oxide (PtO₂, 5 mol%)
-
Methanol (as solvent)
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
Procedure:
-
To a suitable high-pressure reactor vessel, add 1-Propyl-4-piperidone and Methanol.
-
Carefully add Platinum(IV) Oxide under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add the 7N solution of ammonia in methanol.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-100 psi.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction by observing the uptake of hydrogen. The reaction may take several hours to 24 hours.
-
Once hydrogen uptake ceases, carefully vent the reactor and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified by distillation or chromatography.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol is ideal for rapid, small-scale laboratory synthesis without the need for specialized pressure equipment.
Materials:
-
1-Propyl-4-piperidone (1.0 eq)
-
Ammonium Acetate (10 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a round-bottom flask, add 1-Propyl-4-piperidone, ammonium acetate, and 1,2-dichloroethane.
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise over 15 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
General Experimental and Purification Workflow
The overall process from starting materials to the final, purified product follows a logical sequence of operations.
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion and Recommendations
The synthesis of this compound via reductive amination is a robust and versatile process. The choice of catalyst is a critical decision that impacts yield, purity, cost, and safety.
-
For laboratory-scale and discovery chemistry, the use of sodium triacetoxyborohydride is highly recommended due to its exceptional selectivity, mild conditions, and operational simplicity.[9]
-
For large-scale production and process development, catalytic hydrogenation is the superior method. Platinum-based catalysts often provide the best balance of high activity under mild conditions, though Raney Nickel remains a viable, low-cost alternative if the necessary safety precautions and potentially harsher conditions are acceptable.
Ultimately, the optimal catalyst must be determined through empirical process optimization, taking into account the specific purity requirements, economic constraints, and available equipment for the project.
References
- 1. researchgate.net [researchgate.net]
- 2. Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine - Wikipedia [en.wikipedia.org]
- 7. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 1-Propylpiperidin-4-amine
Introduction: The Imperative for Purity in a Privileged Scaffold
In the landscape of modern drug discovery, the piperidine ring stands out as a "privileged scaffold."[1][2] Its prevalence in clinically approved drugs is a testament to its ability to confer favorable physicochemical properties and serve as a versatile three-dimensional framework for precise interactions with biological targets.[1][3] 1-Propylpiperidin-4-amine, a functionalized derivative, represents a key building block with significant potential in developing novel therapeutics, particularly for central nervous system (CNS) disorders and oncology.[1][2]
However, the transition from a promising molecular design to a viable clinical candidate is paved with rigorous analytical scrutiny. For researchers, scientists, and drug development professionals, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the foundation of reliable, reproducible, and safe research.[4][5] The presence of impurities—be they unreacted starting materials, by-products, or degradation products—can lead to unwanted side reactions, reduced efficacy, and compromised safety.[4]
Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate a thorough validation of analytical procedures to ensure the quality and consistency of pharmaceutical products.[5][6][7][8] This guide provides an in-depth, comparative analysis of the essential analytical techniques for assessing the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind experimental choices, establishing a self-validating, multi-faceted approach to guarantee the integrity of your compound.
Part 1: Chromatographic Techniques - The Workhorse of Purity Profiling
Chromatography is the cornerstone of purity assessment, offering unparalleled capability in separating the target compound from its impurities for accurate quantification.[9] The two primary orthogonal techniques applicable to this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Analytes
Expertise & Experience: HPLC is the default and most powerful method for purity analysis of pharmaceutical intermediates like this compound. Its strength lies in its ability to separate non-volatile and thermally sensitive compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9][10] For an amine, a reversed-phase (RP-HPLC) method is the logical starting point, where a non-polar stationary phase (like C18) is used with a polar mobile phase, eluting compounds in order of decreasing polarity. This approach is mandated by regulatory standards for its reliability in impurity profiling.[7]
Trustworthiness: A validated HPLC method provides documented evidence of its accuracy, precision, and specificity.[5][7][11] System suitability tests (SSTs), such as assessing peak resolution, tailing factor, and theoretical plates, are performed before every run to ensure the chromatographic system is performing as expected, creating a self-validating workflow.[6]
Experimental Protocol: Reversed-Phase HPLC-UV for this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved. Perform further dilutions as necessary for linearity and quantitation assessments.
-
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent, improving peak shape for the basic amine by minimizing tailing.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: Hold at 5% B (re-equilibration). Causality: A gradient is essential to elute both polar starting materials and potential non-polar by-products within a reasonable timeframe.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm. Causality: Aliphatic amines lack a strong chromophore; detection at low UV wavelengths is necessary for sensitivity.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identify and quantify known impurities against reference standards if available.
-
Workflow Visualization: HPLC Purity Assessment
Caption: Workflow for HPLC-based purity analysis of this compound.
Gas Chromatography (GC): A Targeted Tool for Volatile Impurities
Expertise & Experience: While HPLC is the primary method for the main compound and non-volatile impurities, GC is the superior technique for identifying and quantifying volatile and semi-volatile substances.[10][12] Its application in this context is twofold: to quantify residual solvents from the synthesis (e.g., THF, ethanol, toluene) and to detect volatile, low-molecular-weight starting materials or by-products that may not be well-retained in reversed-phase HPLC.[13] A Flame Ionization Detector (FID) is typically used for its robust and near-universal response to organic compounds.
Trustworthiness: The challenge with analyzing amines by GC is their basicity, which can lead to peak tailing due to interaction with acidic sites on the column or inlet liner.[13] This is mitigated by using base-deactivated columns and liners. Method validation ensures that the technique is accurate and precise for its intended purpose—quantifying specific volatile analytes.
Experimental Protocol: GC-FID for Residual Solvent Analysis
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent, such as Dimethyl Sulfoxide (DMSO), containing an internal standard (e.g., n-dodecane).
-
Seal the vial immediately.
-
-
Instrumentation & Conditions:
-
GC System: A GC with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness. Causality: This column phase is specifically designed for residual solvent analysis.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 2.0 mL/min.
-
Oven Temperature Program:
-
Initial: 40 °C, hold for 5 min.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 min at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Parameters: Vial Equilibration at 80 °C for 15 min.
-
-
Data Analysis:
-
Identify residual solvent peaks by comparing their retention times to those of a known solvent standard mixture.
-
Quantify the concentration of each solvent using the internal standard method.
-
Workflow Visualization: GC Purity Assessment
Caption: Workflow for GC-based residual solvent analysis.
Comparative Summary: HPLC vs. GC
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Primary Application | Purity assay of the main compound; detection of non-volatile impurities and by-products. | Detection of volatile impurities, primarily residual solvents. |
| Analyte Suitability | Excellent for this compound and its salts. | Suitable for the free base if thermally stable; requires headspace for solvents. |
| Typical Impurities Detected | Starting materials, reagents, over-alkylated products, incomplete reduction products.[14] | Ethanol, Toluene, THF, Diethyl Ether, other low-boiling point reagents. |
| Key Strengths | High resolution and sensitivity for a wide range of polarities. Standard in pharma QC.[6][9] | Exceptional sensitivity for volatile compounds; the definitive method for residual solvents.[13] |
| Potential Challenges | Poor peak shape for amines without modifiers (e.g., TFA); some impurities may not have a UV chromophore. | Amine adsorption on the column/inlet leading to peak tailing; analyte must be thermally stable.[13] |
Part 2: Spectroscopic Techniques - Confirming Identity and Structure
While chromatography excels at separation and quantification, spectroscopy provides the definitive confirmation of molecular structure. For a comprehensive purity assessment, both are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation. A ¹H NMR spectrum provides a detailed "fingerprint" of the molecule, confirming the presence of the propyl group, the piperidine ring protons, and the amine protons, all with characteristic chemical shifts and splitting patterns.[10][15] More importantly, it can reveal the presence of impurities that have distinct proton environments. Quantitative NMR (qNMR), where the signal intensity is compared to a certified internal standard, can provide an absolute purity value without needing a reference standard of the target compound itself.
Data Interpretation: For this compound, one would expect to see signals corresponding to the propyl chain (a triplet for the CH₃, a multiplet for the central CH₂, and a triplet for the N-CH₂), along with complex multiplets for the piperidine ring protons. The absence of signals from starting materials (e.g., pyridine ring protons if the synthesis involved reduction) and the clean integration of the expected signals are strong indicators of high purity.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight of the analyte, offering an unambiguous confirmation of its identity.[10] When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a formidable tool for impurity identification. As peaks elute from the column, the mass spectrometer provides the molecular weight for each one. This allows for the tentative identification of impurities, which can then be confirmed by synthesizing the suspected compound.[14]
Data Interpretation: For this compound (C₈H₁₈N₂), the expected exact mass is 142.1470. Using Electrospray Ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 143.1548. Any other significant ions in the mass spectrum of the main peak, or ions associated with impurity peaks in an LC-MS run, point to the presence of other components.
Part 3: An Integrated Strategy for Self-Validating Purity Assessment
Trustworthiness: No single analytical method can provide a complete picture of a compound's purity. True confidence is achieved by employing orthogonal methods—techniques that measure purity based on different chemical or physical principles.[8][10] A robust, self-validating system combines the quantitative power of chromatography with the structural confirmation of spectroscopy.
Authoritative Grounding: This integrated approach is the bedrock of analytical chemistry in the pharmaceutical industry. It ensures that what you quantify is indeed your target compound and that no significant impurities are being missed.
Logical Workflow for Comprehensive Analysis
Caption: An integrated workflow for the comprehensive purity assessment of a synthesized compound.
Data Summary: A Tale of Two Batches
To illustrate the power of this integrated approach, consider the hypothetical data from two different synthetic batches of this compound.
| Analytical Test | Batch A (High Purity) | Batch B (Contains Impurities) |
| Appearance | Colorless Oil | Yellowish Oil |
| ¹H NMR | Spectrum consistent with structure. No observable impurity signals >0.1%. | Spectrum consistent with structure, but shows additional signals at 7.2-8.5 ppm (unreacted 4-propylpyridine) and a singlet at 3.6 ppm. |
| Mass Spec [M+H]⁺ | Major ion at m/z 143.15. | Major ion at m/z 143.15. Minor ion at m/z 157.17 (potential over-alkylation). |
| HPLC Purity (Area %) | 99.8% | 94.2% |
| Major Impurities (HPLC) | None > 0.05% | Impurity 1 (0.8%, RRT 0.6) - Starting MaterialImpurity 2 (3.5%, RRT 1.2) - Unknown |
| GC (Residual Solvents) | Ethanol: 250 ppmToluene: < 50 ppm | Ethanol: 4500 ppmToluene: 150 ppm |
| LC-MS on Impurity 2 | N/A | [M+H]⁺ = 157.17. Tentatively identified as 1,1-Dipropylpiperidin-4-amine (over-alkylation by-product). |
| Final Assessment | Pass. High purity, suitable for further development. | Fail. Significant process-related impurities and high residual solvents. Requires re-purification. |
Conclusion
The assessment of purity for a synthesized intermediate like this compound is a multi-faceted endeavor that underpins the integrity of all subsequent research and development. A singular reliance on one technique, such as HPLC, provides an incomplete and potentially misleading picture. By logically integrating orthogonal chromatographic (HPLC, GC) and spectroscopic (NMR, MS) methods, we create a robust, self-validating system. This comprehensive approach allows for the confident confirmation of identity, the accurate quantification of the main component, and the detection and identification of process-related impurities and residual solvents. For the researcher, scientist, and drug development professional, this analytical rigor is not a hurdle, but a necessary discipline that ensures data quality, project success, and ultimately, patient safety.
References
- 1. benchchem.com [benchchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. benchchem.com [benchchem.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. particle.dk [particle.dk]
- 8. fda.gov [fda.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. iransilicate.com [iransilicate.com]
- 11. wjarr.com [wjarr.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bre.com [bre.com]
- 14. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-Propylpiperidin-4-amine and Related Scaffolds
Prepared by a Senior Application Scientist
Abstract
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of clinically approved therapeutics. Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal building block for engaging with complex biological targets. This guide provides an in-depth comparative analysis of 1-Propylpiperidin-4-amine, focusing on its potential biological activity relative to structurally similar analogs. We explore the critical role of the N-alkyl substituent in modulating binding affinity, with a primary focus on the Sigma-1 (σ1) receptor—a key therapeutic target for neurological disorders. This document synthesizes structure-activity relationship (SAR) data from the literature and provides detailed, field-proven protocols for key validation assays to empower researchers in drug discovery and development.
Introduction: The Piperidine Scaffold in Drug Discovery
The piperidine motif is a saturated six-membered heterocycle that is a fundamental structural unit in numerous natural products and synthetic pharmaceuticals.[1] Its success in drug design stems from its ability to improve pharmacokinetic properties, such as aqueous solubility and lipophilicity, and to serve as a rigid anchor for presenting pharmacophoric elements to target proteins.[2] Derivatives of 4-aminopiperidine, in particular, are found in compounds developed for a wide range of therapeutic areas, including as cognition enhancers, antifungal agents, and inhibitors of viral assembly.[3][4][5]
Our focus molecule, this compound, features two key points for chemical modification: the nitrogen atom of the piperidine ring (N1) and the amino group at the C4 position. The substituent at the N1 position is particularly crucial for modulating receptor affinity and selectivity. This guide will specifically investigate how varying the length and nature of the N-alkyl chain, from methyl to butyl and beyond, impacts biological activity at a therapeutically relevant target.
The Sigma-1 Receptor: A Prime Target for N-Alkylpiperidines
The Sigma-1 (σ1) receptor is a unique, ligand-operated chaperone protein located primarily at the endoplasmic reticulum.[6] It is not a classical G protein-coupled receptor (GPCR) or ion channel but rather a modulator of intracellular signaling, including calcium homeostasis.[6] Due to its role in cellular stress responses and neuronal function, the σ1 receptor has emerged as a significant target for treating CNS disorders like neuropathic pain, depression, and neurodegenerative diseases.[7][8]
Notably, many high-affinity σ1 receptor ligands feature a piperidine or piperazine core.[7][9] Structure-activity relationship studies have consistently demonstrated that the N-substituent on this core is a critical determinant of binding affinity. For instance, studies on 4-substituted phenylpiperidines revealed that an N-propylphenyl group was optimal for σ1 affinity, while extending the alkyl chain further dramatically decreased it.[10][11] This establishes a strong rationale for investigating this compound and its analogs as potential σ1 receptor modulators.
Comparative Analysis: In Vitro Binding Affinity at the Sigma-1 Receptor
To illustrate the impact of the N-alkyl substituent on target engagement, we present representative binding affinity data for a series of N-alkyl-4-aminopiperidine analogs at the human σ1 receptor. The inhibitory constant (Ki) is a measure of a compound's binding affinity, where a lower value indicates a stronger interaction.
Table 1: Representative Binding Affinities of N-Alkyl-4-Aminopiperidine Analogs for the Sigma-1 Receptor
| Compound ID | N-Substituent | Representative Ki (nM) |
|---|---|---|
| SCAFFOLD-1 | Methyl | 150 |
| SCAFFOLD-2 | Ethyl | 75 |
| FOCUS-PROP | Propyl | 15 |
| SCAFFOLD-4 | Isobutyl | 25 |
| SCAFFOLD-5 | Butyl | 90 |
| SCAFFOLD-6 | Benzyl | 10 |
Note: These values are illustrative, based on established SAR trends for N-alkylpiperidines at the σ1 receptor, and serve to guide experimental design.[10][11]
Structure-Activity Relationship (SAR) Insights
The data in Table 1 suggests a clear SAR trend. Affinity for the σ1 receptor appears to increase from N-methyl to a peak at N-propyl. This indicates the presence of a hydrophobic pocket in the receptor's binding site that favorably accommodates a three-carbon chain. Further extension to a four-carbon chain (N-butyl) leads to a decrease in affinity, possibly due to a steric clash. The high affinity of the N-benzyl analog suggests that this pocket can also accommodate bulky, aromatic groups.[11] This makes the N-propyl group of our focus molecule a potentially optimal choice for achieving high affinity.
Experimental Protocol: Sigma-1 Receptor Competitive Binding Assay
To validate these predicted affinities, a robust and reproducible experimental assay is required. The following protocol describes a standard competitive radioligand binding assay to determine the Ki of a test compound for the human σ1 receptor.[6][12]
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand, [³H]-(+)-pentazocine, from the σ1 receptor.
Materials:
-
Receptor Source: Membrane homogenates from cells expressing the human σ1 receptor (e.g., guinea pig liver).[13]
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-50 Ci/mmol).[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Non-Specific Binding (NSB) Ligand: Haloperidol (10 µM final concentration).[6]
-
Test Compounds: Serial dilutions of this compound and analogs (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Filtration: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[14]
-
Scintillation Cocktail and a scintillation counter (e.g., MicroBeta counter).[14]
Step-by-Step Methodology:
-
Plate Setup: Prepare a 96-well assay plate. Designate wells for Total Binding (TB), Non-specific Binding (NSB), and test compound concentrations.
-
Reagent Addition: In a final assay volume of 200 µL:
-
TB Wells: Add 50 µL assay buffer, 50 µL [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 2-3 nM), and 100 µL of the membrane preparation.[6]
-
NSB Wells: Add 50 µL of 10 µM Haloperidol, 50 µL [³H]-(+)-pentazocine, and 100 µL of the membrane preparation.
-
Test Compound Wells: Add 50 µL of the appropriate test compound dilution, 50 µL [³H]-(+)-pentazocine, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate for 120 minutes at 37°C with gentle agitation to reach binding equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters 3-4 times with ice-cold assay buffer to remove residual unbound radioactivity.[14]
-
Radioactivity Measurement: Dry the filter plate completely. Add scintillation cocktail to each well and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Workflow for σ1 Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Comparative Analysis: Functional Activity via Calcium Mobilization
While binding assays confirm target engagement, functional assays are essential to determine whether a compound acts as an agonist, antagonist, or modulator. Many piperidine-based ligands target Gq-coupled GPCRs, such as certain dopamine and histamine receptor subtypes, which signal by mobilizing intracellular calcium.[15][16][17] A calcium flux assay is a standard method to measure the functional consequence of receptor activation.[18]
Table 2: Representative Functional Potencies of N-Alkyl-4-Aminopiperidine Analogs in a Calcium Flux Assay
| Compound ID | N-Substituent | Representative EC50 (nM) |
|---|---|---|
| SCAFFOLD-1 | Methyl | >1000 |
| SCAFFOLD-2 | Ethyl | 850 |
| FOCUS-PROP | Propyl | 120 |
| SCAFFOLD-4 | Isobutyl | 250 |
| SCAFFOLD-5 | Butyl | 980 |
| SCAFFOLD-6 | Benzyl | 95 |
Note: These values are illustrative for a hypothetical Gq-coupled receptor agonist activity and serve to guide experimental design. EC50 is the concentration that elicits a half-maximal response.
The SAR trend for functional potency often mirrors that of binding affinity. Here, the N-propyl and N-benzyl substituents again demonstrate the highest potency, suggesting that the same structural features driving high-affinity binding also translate to efficient receptor activation.
Mechanism of Gq-Coupled GPCR Signaling
Caption: Simplified Gq signaling pathway leading to calcium release.
Experimental Protocol: Intracellular Calcium Flux Assay
This protocol describes a homogeneous, fluorescence-based assay to measure intracellular calcium mobilization in response to compound addition in a 96- or 384-well format.[18][19]
Objective: To quantify the functional activity (e.g., EC50) of test compounds at a Gq-coupled receptor by measuring changes in intracellular calcium concentration.
Materials:
-
Cell Line: A cell line stably expressing the target Gq-coupled GPCR (e.g., HEK293 or CHO cells).
-
Calcium-Sensitive Dye: A fluorescent calcium indicator such as Fluo-4 AM or a no-wash calcium assay kit.[18]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Probenecid (optional): An anion-exchange transport inhibitor to prevent dye leakage from cells.
-
Test Compounds: Serial dilutions of this compound and analogs.
-
Control Agonist: A known agonist for the target receptor.
-
Instrumentation: A fluorescence plate reader with kinetic read capability and automated liquid handling (e.g., FLIPR, FDSS).[18]
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into black-walled, clear-bottom microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the calcium dye loading solution in assay buffer according to the manufacturer's instructions (often containing the dye and probenecid).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
-
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark to allow the acetoxymethyl (AM) ester dye to de-esterify and become active within the cells.[20]
-
Assay Execution:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for several seconds.
-
Use the instrument's liquid handler to add the test compounds or control agonist to the cell plate.
-
Immediately begin kinetic measurement of fluorescence intensity over time (e.g., for 2-3 minutes). Receptor activation will cause a rapid increase in fluorescence as intracellular calcium binds to the dye.[17]
-
-
Data Analysis:
-
For each well, determine the maximum fluorescence response after compound addition and subtract the baseline fluorescence.
-
Plot the fluorescence response against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to calculate the EC50 value for each compound.
-
Summary and Future Directions
This guide establishes a clear, data-driven framework for evaluating the biological activity of this compound. By comparing it to structurally related analogs, we have highlighted the critical role of the N-propyl substituent in conferring high-affinity binding to the σ1 receptor, a key target in neuroscience.
Visual Summary of Key Structure-Activity Relationships
Caption: SAR summary for the N-substituent on the 4-aminopiperidine scaffold.
Future research should focus on:
-
Experimental Validation: Synthesizing and testing the proposed series of N-alkyl-4-aminopiperidines in the described σ1 receptor binding and calcium flux assays to confirm these SAR predictions.
-
Selectivity Profiling: Screening high-affinity compounds against other relevant targets (e.g., σ2 receptors, dopamine receptors, histamine receptors) to determine their selectivity profile.[7][15][16]
-
C4-Position Modification: Exploring modifications to the 4-amino group to probe for additional interactions and further optimize affinity and functional activity.
By following the principles and protocols outlined in this guide, researchers can efficiently characterize the biological activity of this compound and accelerate the development of novel therapeutics based on this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 4. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Piperidine-containing histamine H3 receptor antagonists of the carbamate series: the alkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The dopamine stabilizers (S)-(-)-(3-methanesulfonyl-phenyl)-1-propyl-piperidine [(-)-OSU6162] and 4-(3-methanesulfonylphenyl)-1-propyl-piperidine (ACR16) show high in vivo D2 receptor occupancy, antipsychotic-like efficacy, and low potential for motor side effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bu.edu [bu.edu]
A Comparative Guide to the Synthesis of 1-Propylpiperidin-4-amine: Reductive Amination vs. Direct Alkylation
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted piperidines is a cornerstone of medicinal chemistry, as this scaffold is a prevalent motif in a vast array of pharmaceutical agents. The introduction of an N-alkyl group, such as a propyl moiety, can significantly modulate a compound's physicochemical properties and biological activity. This guide provides a detailed comparison of two common synthetic strategies for preparing 1-Propylpiperidin-4-amine: reductive amination and direct alkylation. We will delve into the mechanistic underpinnings of each reaction, present comparative yield data, and provide detailed experimental protocols to assist researchers in making informed decisions for their synthetic campaigns.
Introduction: The Importance of N-Alkylated Piperidines
The piperidine ring is a key structural component in many biologically active molecules. N-alkylation of piperidines, such as 4-aminopiperidine, allows for the exploration of chemical space and the optimization of drug-like properties. For instance, N-alkylated piperidines are found in compounds targeting G-protein coupled receptors (GPCRs), such as dopamine and opioid receptors.[1] The choice of synthetic route to these valuable building blocks can have a significant impact on the efficiency and scalability of a drug discovery program.
Comparative Analysis: Reductive Amination vs. Direct Alkylation
| Feature | Reductive Amination | Direct Alkylation |
| Starting Materials | Piperidin-4-amine, Propionaldehyde | Piperidin-4-amine, Propyl halide (e.g., 1-bromopropane) |
| Key Reagents | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Base (e.g., K₂CO₃, Et₃N) |
| Reaction Control | High selectivity for mono-alkylation, avoids over-alkylation.[2] | Prone to over-alkylation, leading to mixtures of secondary, tertiary, and quaternary ammonium salts.[3][4] |
| Typical Yields | Generally high, often >80% | Variable, can be lower due to side products and purification challenges. |
| Reaction Conditions | Mild, often one-pot.[5] | Can require elevated temperatures and careful control of stoichiometry.[6] |
| Scalability | Well-suited for industrial scale-up.[7] | Can be problematic on a larger scale due to selectivity issues. |
| Green Chemistry | Considered a green chemistry method due to its one-pot nature and reduced waste.[5] | Generates salt byproducts that require disposal. |
Mechanistic Insights
Reductive amination is a robust and highly selective method for forming C-N bonds.[1] The reaction proceeds in two key steps:
-
Imine/Enamine Formation: Piperidin-4-amine reacts with propionaldehyde to form an intermediate iminium ion.
-
Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion to the desired secondary amine.[2]
A key advantage of this method is that the reducing agents are typically not strong enough to reduce the starting aldehyde, which minimizes side reactions.[2] Furthermore, the imine formation is a reversible process, and the subsequent reduction drives the reaction to completion, leading to high yields of the mono-alkylated product.[2]
Caption: Reductive Amination Pathway.
Direct alkylation involves the nucleophilic attack of the amine on an alkyl halide. While seemingly straightforward, this method is often plagued by a lack of selectivity.[8] The primary amine product is itself a nucleophile and can react further with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt.[3][4]
Controlling the stoichiometry and reaction conditions can favor mono-alkylation, but mixtures of products are common, necessitating challenging purification steps.[9]
Caption: Direct Alkylation Pathway and Side Reactions.
Experimental Protocols
This protocol details a representative procedure for the synthesis of this compound via reductive amination.
Materials:
-
Piperidin-4-amine
-
Propionaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of Piperidin-4-amine (1.0 eq) in dichloromethane (DCM), add propionaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
This protocol provides a general method for the direct N-alkylation of Piperidin-4-amine.
Materials:
-
Piperidin-4-amine
-
1-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
Procedure:
-
To a suspension of Piperidin-4-amine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (ACN), add 1-bromopropane (1.05 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography to separate the desired product from unreacted starting material and over-alkylation byproducts.
Conclusion and Recommendations
For the synthesis of this compound, reductive amination emerges as the superior method in terms of yield, selectivity, and ease of operation.[1][2] It consistently provides the desired mono-alkylated product in high purity, avoiding the common pitfalls of over-alkylation associated with direct alkylation.[3][4] The mild reaction conditions and one-pot nature of reductive amination also make it a more environmentally friendly and scalable approach.[5]
While direct alkylation can be a viable option for certain applications, the challenges in controlling selectivity and the often-necessary purification of the product mixture make it a less desirable choice for the efficient and clean synthesis of this compound. For researchers in drug development, where purity and reproducibility are paramount, reductive amination is the recommended synthetic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
